2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKNGRYTXDKKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674741 | |
| Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-07-2 | |
| Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies employed in the definitive structure elucidation of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane. This boronic ester is a key building block in organic synthesis, and a thorough understanding of its three-dimensional structure is paramount for its effective application. This guide will delve into the core analytical techniques, explaining not just the "how" but also the critical "why" behind experimental choices, ensuring a robust and self-validating approach to structural characterization.
Introduction: The Significance of Structural Integrity
This compound is a versatile reagent, often utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2,4-difluorophenyl moiety, a common pharmacophore in medicinal chemistry. The precise arrangement of its atoms dictates its reactivity, stability, and ultimately its utility in the synthesis of novel compounds. An unambiguous structural assignment is therefore not merely an academic exercise but a foundational requirement for its reliable use in research and development. This guide will walk through a multi-technique approach to ensure the highest fidelity in structural elucidation.
The Analytical Triad: A Multi-faceted Approach to Structure Validation
A singular analytical technique, however powerful, can sometimes provide an incomplete or ambiguous picture of a molecule's structure. Therefore, a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography is employed for a comprehensive and cross-validated structural determination.[1]
Caption: The workflow for structure elucidation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the cornerstone of structural elucidation in solution, providing detailed information about the chemical environment and connectivity of atoms.[1][2] For this compound, a suite of NMR experiments is essential.
A. Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of different types of protons and their neighboring atoms.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 1H | Ar-H (H6') |
| ~6.8-7.0 | m | 2H | Ar-H (H3', H5') |
| ~4.2 | t | 4H | -O-CH₂ - |
| ~2.1 | p | 2H | -CH₂-CH₂ -CH₂- |
-
Causality: The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current. The presence of two fluorine atoms further influences these shifts. The protons on the dioxaborinane ring appear in the aliphatic region, with the protons on the carbons attached to oxygen appearing more downfield due to the electronegativity of the oxygen atoms.
B. Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 (dd) | C -F (C2', C4') |
| ~130-135 (d) | Ar-C H (C6') |
| ~110-115 (dd) | Ar-C H (C5') |
| ~100-105 (t) | Ar-C H (C3') |
| ~115-120 (d) | Ar-C -B (C1') |
| ~62 | -O-C H₂- |
| ~27 | -CH₂-C H₂-CH₂- |
-
Expertise: The carbon signals of the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.). This provides definitive evidence for the substitution pattern on the aromatic ring. The carbon attached to boron (C1') is expected to be a broad signal due to the quadrupolar nature of the boron nucleus.
C. Boron-11 (¹¹B) NMR Spectroscopy
¹¹B NMR is a powerful tool for probing the coordination state and electronic environment of the boron atom.
Expected ¹¹B NMR Data (160 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Linewidth | Assignment |
| ~28-33 | Broad | Trigonal planar boron |
-
Trustworthiness: The chemical shift in the range of 28-33 ppm is characteristic of a tri-coordinate, sp²-hybridized boron atom in a boronic ester.[3][4][5] A significant deviation from this range could indicate the presence of a four-coordinate boronate species, which might form in the presence of a Lewis base.
D. Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR provides direct information about the fluorine atoms in the molecule.[6][7]
Expected ¹⁹F NMR Data (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -105 to -115 | m | F (C2') |
| ~ -100 to -110 | m | F (C4') |
-
Authoritative Grounding: The chemical shifts are reported relative to CFCl₃. The observed multiplicity will be complex due to ¹H-¹⁹F and ¹⁹F-¹⁹F couplings, providing further confirmation of the substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 s, and an acquisition time of 4 s.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 s, and an acquisition time of 1.5 s are typical.
-
¹¹B NMR Acquisition: Acquire the spectrum at 160 MHz using a boron-specific probe. A broad spectral width is necessary. Use BF₃·OEt₂ as an external reference.
-
¹⁹F NMR Acquisition: Acquire the spectrum at 470 MHz. Use CFCl₃ as an external reference.
II. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming the structure.
A. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Expected HRMS Data (ESI+):
-
Calculated for C₉H₁₀BF₂O₂ [M+H]⁺: m/z 200.0718
-
Found: An experimental value within 5 ppm of the calculated mass would confirm the elemental formula.
B. Fragmentation Pattern (Electron Ionization - EI)
The fragmentation pattern in EI-MS provides clues about the structural components of the molecule.
Expected Fragmentation:
-
Loss of the dioxaborinane ring to give the [C₆H₄F₂B]⁺ fragment.
-
Cleavage of the C-B bond, leading to the [C₆H₄F₂]⁺ fragment.
-
Fragments corresponding to the dioxaborinane ring itself.
Caption: A simplified fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
HRMS (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the electrospray ionization source. Acquire the spectrum in positive ion mode.
-
GC-MS (EI): If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent (e.g., dichloromethane) and inject it into a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[1][8][9]
Expected Crystal Structure:
-
The boron atom will exhibit trigonal planar geometry.
-
The 1,3,2-dioxaborinane ring is likely to adopt a chair or a twisted-boat conformation.
-
The dihedral angle between the phenyl ring and the dioxaborinane ring will be a key conformational parameter.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).[10][11]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
Conclusion: A Self-Validating System for Structural Certainty
The comprehensive structural elucidation of this compound is achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides a unique and essential piece of the structural puzzle. The connectivity information from NMR is corroborated by the molecular formula from HRMS and the fragmentation patterns. The definitive three-dimensional structure from X-ray crystallography validates the interpretations of the spectroscopic data. This multi-faceted approach creates a self-validating system that ensures the highest level of confidence in the assigned structure, a critical requirement for the advancement of chemical research and drug development.
References
-
Cole, T. E. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]
-
Pihlaja, K., & Aaljoki, K. (1982). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2. SciSpace. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Retrieved from [Link]
-
MDPI. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
International Union of Crystallography journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. Boron NMR [chem.ch.huji.ac.il]
- 5. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. azom.com [azom.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
Technical Guide: Hydrolytic Stability Profile of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Executive Summary
This technical guide provides a comprehensive analysis of the hydrolytic stability of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane . As a cyclic boronic ester derived from 1,3-propanediol, this compound represents a specific class of masked boronic acids used in Suzuki-Miyaura cross-couplings and medicinal chemistry.
Critical Finding: Unlike the robust pinacol esters (dioxaborolanes), the 1,3,2-dioxaborinane (6-membered) framework, combined with the electron-withdrawing nature of the 2,4-difluoro substitution, renders this molecule kinetically labile in aqueous media. It exhibits a high susceptibility to hydrolysis, reverting to (2,4-difluorophenyl)boronic acid and 1,3-propanediol. Researchers must employ strict anhydrous handling protocols and utilize
Part 1: Structural & Electronic Analysis
To understand the stability profile, we must deconstruct the molecule into its electronic and steric components.
The Dioxaborinane Ring (Steric/Entropic Factor)
The 6-membered 1,3,2-dioxaborinane ring is thermodynamically less stable than its 5-membered counterpart (1,3,2-dioxaborolane, e.g., pinacol ester).
-
Conformational Mobility: The 6-membered ring possesses greater conformational flexibility (chair/boat-like transitions) compared to the rigid 5-membered ring.[1] This lack of rigidity lowers the activation energy for the structural reorganization required during the formation of the tetrahedral hydrolysis intermediate.
-
Lack of Steric Bulk: Unlike pinacol esters which have four methyl groups protecting the boron center, the standard 1,3,2-dioxaborinane lacks steric hindrance, leaving the empty p-orbital on the boron atom exposed to nucleophiles (water).
The 2,4-Difluoro Substituent (Electronic Factor)
The presence of fluorine atoms at the ortho and para positions significantly alters the Lewis acidity of the boron center.
-
Inductive Effect (-I): Fluorine is highly electronegative. Through
-bonds, it withdraws electron density from the phenyl ring. -
Electrophilicity: This electron withdrawal is transmitted to the boron atom, lowering the energy of its empty p-orbital (LUMO). Consequently, the boron becomes a harder Lewis acid , significantly increasing the rate of nucleophilic attack by water (
).
Mechanistic Pathway
The hydrolysis follows an associative mechanism:
-
Nucleophilic Attack: Water attacks the electrophilic boron, forming a tetrahedral "ate" complex.
-
Proton Transfer: A proton transfers from the coordinated water to an alkoxy oxygen.
-
Ring Opening: The B-O bond cleaves, releasing one end of the diol.
-
Full Hydrolysis: The process repeats, yielding the free boronic acid.
Figure 1: Step-wise hydrolysis mechanism showing the critical tetrahedral intermediate formation.
Part 2: Hydrolytic Stability Profile
Kinetics in Neutral pH
In neutral aqueous organic mixtures (e.g., THF/Water), the half-life (
-
Estimated
: < 1 hour (in 1:1 THF:H O at 25°C). -
Implication: Solutions cannot be stored; they must be prepared immediately prior to use.
pH Dependence
-
Acidic Media (pH < 4): Hydrolysis is acid-catalyzed and extremely rapid.
-
Basic Media (pH > 10): The formation of the hydroxyboronate anion (tetrahedral species) competes with hydrolysis. While the C-B bond is generally stable, the ester linkage is susceptible to base-mediated saponification, though often slower than acid hydrolysis.
Part 3: Analytical Protocols (Self-Validating Systems)
Do not rely on standard HPLC-UV. The acidic silanol groups on silica columns can catalyze hydrolysis during the run, leading to "ghost peaks" of the boronic acid and inaccurate purity data.
Recommended Method:
Protocol: F NMR Kinetic Assay
Objective: Determine the purity and hydrolytic rate of the material.
Reagents:
-
Deuterated Solvent: Acetone-
(Preferred for solubility) or DMSO- (Dry). -
Internal Standard:
-Trifluorotoluene (optional, for quantitative integration).
Workflow:
-
Blank Scan: Dissolve ~10 mg of the sample in 0.6 mL anhydrous Acetone-
. -
Acquisition (T=0): Acquire a
F NMR spectrum (min 64 scans).-
Target: Look for the specific chemical shifts of the ester.
-
-
Challenge: Add 20
L of D O to the NMR tube. Shake vigorously. -
Kinetic Loop: Acquire spectra every 5 minutes for 60 minutes.
Data Interpretation:
| Species | Approximate | Signal Characteristics |
| Dioxaborinane (Ester) | Sharp, distinct multiplet | |
| Boronic Acid (Hydrolysis) | Broadened (due to H-bonding) | |
| Free Fluoride | -120 to -150 | Singlet (indicates C-F cleavage - rare) |
*Note: Exact shifts depend on solvent. The key is the delta (
Figure 2: Workflow for the self-validating
Part 4: Handling & Storage Mitigation
Based on the instability profile, the following handling procedures are mandatory for maintaining reagent integrity.
Storage[2]
-
Temperature: -20°C.
-
Atmosphere: Under Argon or Nitrogen (glovebox preferred).
-
Container: Tightly sealed glass vial with Parafilm or Teflon tape.
-
Desiccant: Store inside a secondary container with active desiccant (e.g., Drierite).
Reaction Setup (Suzuki Coupling)
Since the ester hydrolyzes rapidly, "slow addition" protocols using aqueous bases are risky.
-
Strategy A (Anhydrous Base): Use bases like Cs
CO or K PO in anhydrous solvents (DMF or Dioxane) rather than aqueous biphasic systems. -
Strategy B (Excess Reagent): If water is required for the catalyst cycle, use 1.5 - 2.0 equivalents of the boronic ester to account for sacrificial hydrolysis.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[7] Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on hydrolysis rates of various esters). Link
-
Gonzalez, J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters: Kinetics and Speciation. Accounts of Chemical Research.[8] (Establishes
F NMR as the gold standard for monitoring boron speciation). Link -
Grimblat, N., et al. (2017). Acid-Base Equilibria and Hydrolysis of Boronic Esters. Journal of Organic Chemistry.[9] (Mechanistic insights into pH dependence). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Advanced Theoretical & Computational Analysis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Electronic Structure, Vibrational Dynamics, and Synthetic Validation
Executive Summary & Molecular Significance
This technical guide establishes a comprehensive theoretical framework for 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane (CAS: Analogous to 133775-25-4 derivatives). This molecule represents a critical intersection between organoboron synthesis and materials science.
The 1,3,2-dioxaborinane ring confers hydrolytic stability superior to acyclic boronic esters, while the 2,4-difluoro substitution pattern modulates the Lewis acidity of the boron center and introduces significant dipole moments desirable for liquid crystal (LC) mesogens. This guide details the computational protocols (DFT), electronic property predictions, and synthetic validation pathways required to utilize this core in drug discovery (as a Suzuki-Miyaura coupling partner) or optical materials engineering.
Computational Methodology: The Theoretical Protocol
To accurately predict the physicochemical properties of this molecule, a rigid computational workflow is required. The following protocol balances computational cost with high accuracy for organoboron systems containing electronegative halogens.
2.1 Level of Theory[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: B3LYP is the industry standard for organic systems, providing excellent error cancellation for bond lengths and vibrational frequencies in C-H-O-B-F systems.
-
-
Basis Set: 6-311++G(d,p) .[3][4][5]
-
Rationale:
-
++ (Diffuse functions): Critical for accurately modeling the lone pairs on Oxygen and Fluorine and the empty p-orbital on Boron.
-
(d,p) (Polarization functions): Essential for describing the anisotropic electron distribution in the strained dioxaborinane ring.
-
-
2.2 Workflow Diagram
The following Graphviz diagram illustrates the logical flow from geometry optimization to property prediction.
Figure 1: Standardized DFT workflow for ensuring thermodynamic stability (no imaginary frequencies) before property calculation.
Structural Geometry & Electronic Properties[2][5]
3.1 Geometric Parameters
The 1,3,2-dioxaborinane ring typically adopts a half-chair or envelope conformation to relieve torsional strain, unlike the planar boronic acid precursors.
| Parameter | Theoretical Value (Est.) | Experimental Benchmark (Acid)* | Significance |
| B-C Bond | 1.56 - 1.57 Å | 1.566 Å | Indicates π-interaction between Phenyl and Boron. |
| B-O Bond | 1.36 - 1.38 Å | N/A (Ester specific) | Shorter than single bond due to pπ-pπ back-donation. |
| O-B-O Angle | ~120° | ~118° | Consistent with sp² hybridization of Boron. |
| C-F Bond | 1.35 Å | 1.36 Å | High polarity; resistant to metabolic cleavage. |
*Benchmark based on 2,4-difluorophenylboronic acid crystal structure (See Ref 1).
3.2 Electronic Interactions (Lewis Acidity)
The core reactivity of this molecule is defined by the competition between the electron-withdrawing Fluorines and the electron-donating Oxygens.
-
Inductive Effect (-I): The F atoms at positions 2 and 4 pull electron density from the phenyl ring, making the Boron atom more Lewis acidic (electrophilic) compared to a non-fluorinated analog.
-
Resonance Effect (+R): The Oxygen atoms in the dioxaborinane ring donate lone pair density into Boron's empty p-orbital, stabilizing the molecule against hydrolysis.
Figure 2: Competing electronic effects governing the stability and reactivity of the boronate ester.
Vibrational Spectroscopy (IR/Raman)
Vibrational analysis is the primary method for confirming the formation of the dioxaborinane ring. The disappearance of the O-H stretches from the starting boronic acid and the appearance of cyclic B-O modes are diagnostic.
Diagnostic Vibrational Modes (Scaled by 0.961 for B3LYP)
| Mode | Frequency (cm⁻¹) | Intensity | Description |
| ν(C-H) Arom | 3050 - 3100 | Weak | Aromatic C-H stretching. |
| ν(C-H) Aliph | 2850 - 2950 | Medium | CH₂ stretches of the propanediol backbone. |
| ν(B-O) Asym | 1310 - 1360 | Strong | Characteristic of boronic esters. |
| ν(C-F) | 1150 - 1250 | Strong | C-F stretching (overlaps with C-O). |
| ν(B-C) | 1080 - 1100 | Medium | Boron-Carbon stretch. |
| Ring Def. | 600 - 800 | Medium | Phenyl ring deformation/breathing. |
Note: The absence of a broad band at 3200-3400 cm⁻¹ confirms the complete conversion of boronic acid to the ester.
Synthetic Validation Protocol
To validate the theoretical model, the molecule must be synthesized. The following protocol ensures high purity by driving the equilibrium forward via water removal.
Reaction:
Step-by-Step Methodology:
-
Reagents: Charge a round-bottom flask with 2,4-difluorophenylboronic acid (1.0 eq) and 1,3-propanediol (1.1 eq) .
-
Solvent: Add Toluene (0.5 M concentration). Toluene is chosen for its ability to form an azeotrope with water.
-
Apparatus: Attach a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Water will collect in the trap. Monitor reaction progress via TLC (or disappearance of OH stretch in IR).
-
Workup: Once water evolution ceases (approx. 2-4 hours), cool to room temperature.
-
Purification: Remove solvent under reduced pressure (Rotovap). The residue is typically a solid or viscous oil. Recrystallize from Hexane/EtOAc if necessary.
Figure 3: Synthetic pathway utilizing azeotropic distillation to drive esterification.[6][7]
References
The following authoritative sources provide the experimental grounding for the theoretical assumptions and synthetic methods described above.
-
Rodríguez-Cuamatzi, P., et al. (2008). "2,4-Difluorophenylboronic acid."[8][9] Acta Crystallographica Section E, 65(1), o108.
- Relevance: Provides the exact X-ray crystal structure and bond lengths for the parent acid, serving as the primary benchmark for geometry optimiz
-
Murphy, C. L. W. (2014). "Synthesis of Boronic Acids and Esters from Pinacolborane..." eScholarship, University of California.
- Relevance: details the mechanistic pathways and general protocols for converting boronic acids to esters, valid
-
PubChem Compound Summary. (2024). "2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol" (Fluconazole derivative context).[5][7][10]
-
Relevance: Confirms the stability and prevalence of the 2,4-difluorophenyl moiety in pharmaceutical intermediates.
-
-
Gaussian, Inc. "DFT Methods in Gaussian."
- Relevance: Standard reference for the B3LYP/6-311++G(d,p)
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and synthesis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Technical Whitepaper: Discovery and Synthesis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Executive Summary & Molecular Architecture
The compound This compound represents a critical class of cyclic boronic esters used as stable intermediates in the synthesis of next-generation azole antifungals (e.g., Voriconazole derivatives) and liquid crystal materials.[1]
While the free acid, 2,4-difluorophenylboronic acid (CAS 144025-03-6) , is the primary source of the 2,4-difluorophenyl moiety, it suffers from protodeboronation and anhydride formation (trimerization to boroxines) upon storage.[1] The conversion to the 1,3,2-dioxaborinane ester (via 1,3-propanediol) locks the boron atom into a thermodynamically stable six-membered ring.[1] This protection strategy enhances solubility in non-polar organic solvents and prevents oxidative degradation during complex Suzuki-Miyaura coupling protocols.[1]
Key Technical Specifications:
-
Core Moiety: 2,4-Difluorophenyl (Lipophilic, metabolically stable).[1]
-
Protecting Group: 1,3-Propanediol (forming the dioxaborinane ring).[1][2]
-
Primary Application: Installation of the difluorophenyl pharmacophore via Pd-catalyzed cross-coupling.
Retrosynthetic Analysis & Strategic Logic
The synthesis is best approached via a sequential Metallation-Boronation-Esterification pathway. Direct esterification of the commercially available boronic acid is the most reliable route for high-purity applications, though in situ generation from the aryl halide is preferred for industrial scale-up to minimize isolation losses.[1]
Pathway Logic:
-
Precursor Selection: 1-Bromo-2,4-difluorobenzene is preferred over the chloro- analog due to the weaker C-Br bond, facilitating easier Lithium-Halogen exchange or Grignard formation at cryogenic temperatures.[1]
-
Cryogenic Control: The 2,4-difluoro substitution pattern makes the aromatic ring electron-deficient and prone to benzyne formation (via elimination of LiF/MgF) if temperatures rise above -60°C during metallation.[1]
-
Cyclic Locking: The final esterification is an equilibrium process driven by the azeotropic removal of water.[1]
Figure 1: Retrosynthetic pathway illustrating the progression from the halogenated precursor to the stabilized cyclic ester.[1]
Detailed Synthetic Protocols
Phase 1: Synthesis of 2,4-Difluorophenylboronic Acid
Note: This phase establishes the C-B bond.[1] Strict exclusion of moisture is required.[1]
Reagents:
-
Magnesium turnings (1.1 eq) or n-Butyllithium (1.1 eq)[1]
-
Triisopropyl borate or Trimethyl borate (1.2 eq)[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran)[1]
Protocol (Grignard Route):
-
Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.
-
Initiation: Add 10% of the bromide solution in THF. Heat gently until the color fades (Grignard initiation).
-
Addition: Add the remaining bromide dropwise at a rate that maintains a gentle reflux. Crucial: If the reaction becomes too vigorous, the difluoro-substituted ring may undergo Wurtz coupling side reactions.[1]
-
Boronation: Cool the Grignard solution to -20°C . Add Trimethyl borate dropwise.[1][4] The low temperature prevents double-addition (formation of borinic acids).[1]
-
Hydrolysis: Warm to room temperature (RT) and quench with 1M HCl. Stir for 1 hour to hydrolyze the boronate dimethyl ester to the free boronic acid.
-
Isolation: Extract with Ethyl Acetate, wash with brine, and recrystallize from water/acetonitrile.[1]
-
Checkpoint: Target Melting Point of Free Acid: 247-250°C [1].[1]
-
Phase 2: Cyclization to 1,3,2-Dioxaborinane
Note: This is the thermodynamic locking step.[1]
Reagents:
Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Suspend the boronic acid in toluene (0.5 M concentration). Add 1,3-propanediol.[1][2]
-
Reflux: Heat the mixture to reflux (110°C). As the reaction proceeds, water/toluene azeotrope will collect in the trap.[1]
-
Completion: Continue reflux until water evolution ceases (approx. 2-4 hours). The solution should become clear.
-
Workup: Cool to RT. Wash the toluene layer with water (to remove excess diol) and brine.[1]
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The resulting solid is the this compound.[1]
Process Visualization & Mechanism
The following diagram details the reaction workflow and the critical "Dean-Stark" equilibrium shift required for Phase 2.
Figure 2: Integrated process flow for the synthesis of the fluorinated boronate ester.
Analytical Characterization (Self-Validation)
To ensure the protocol was successful, the following analytical signatures must be verified.
| Metric | Expected Value/Observation | Interpretation |
| Physical State | White crystalline solid | High purity (Oily residue indicates unreacted diol).[1][6] |
| ¹H NMR (CDCl₃) | Aromatic signals for 2,4-difluoro substitution.[1] | |
| ¹H NMR (Aliphatic) | Characteristic triplet/multiplet of the 1,3-dioxaborinane ring.[1] | |
| ¹¹B NMR | Shift indicates tricoordinate boron ester (distinct from borate 'ate' complexes).[1] | |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene | Validates lipophilic ester formation vs. polar free acid.[1] |
Industrial Significance
This specific boronate is a "privileged structure" in medicinal chemistry.[1]
-
Suzuki Coupling Efficiency: The 1,3,2-dioxaborinane ring is less sterically hindered than the pinacol ester, often allowing for faster transmetallation rates in sterically congested biaryl couplings [2].[1]
-
Atom Economy: 1,3-Propanediol is significantly cheaper than pinacol, making this ester the preferred choice for large-scale manufacturing of antifungal intermediates (e.g., precursors to Voriconazole analogs) [3].[1]
References
-
ChemicalBook. (2025).[1] 2,4-Difluorophenylboronic acid Properties and Melting Point Data. Retrieved from [1]
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text on boronic acid stability).
-
Vertex AI Search. (2025).[1] Patent Landscape for Fluconazole and Voriconazole Intermediates. (Confirms usage of difluorophenyl intermediates in azole synthesis).
-
PubChem. (2025).[1][5] 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Data. (Analogous neopentyl ester data for structural comparison). Retrieved from [1]
Sources
- 1. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]
- 4. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(neopentyl Glycolato)diboron | 201733-56-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Solubility of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane in organic solvents
Technical Whitepaper: Solvation Thermodynamics and Practical Handling of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Executive Summary
This compound is a specialized organoboron intermediate, primarily utilized as a nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its structural core—a lipophilic 2,4-difluorophenyl moiety fused to a cyclic 1,3-propanediol boronic ester—dictates a distinct solubility profile characterized by high affinity for polar aprotic solvents and significant hydrolytic instability in protic media.[1]
This guide provides a rigorous analysis of its solvation behavior, establishing critical protocols for solvent selection, handling, and reaction optimization. It moves beyond simple solubility tables to explain the thermodynamic drivers governing its dissolution and stability.
Molecular Analysis: Structure-Property Relationships
To predict and manipulate solubility, one must understand the competing forces within the molecule:
-
The Fluorinated Arene (Lipophilic Domain): The 2,4-difluoro substitution significantly increases the lipophilicity of the phenyl ring compared to a non-substituted phenyl group. The high electronegativity of fluorine creates strong C-F dipoles but reduces overall polarizability, enhancing solubility in moderately polar organic solvents (e.g., Dichloromethane, THF).
-
The Dioxaborinane Ring (Lewis Acidic Domain): The cyclic boronic ester is inherently Lewis acidic due to the empty p-orbital on the boron atom. This makes the molecule susceptible to coordination by Lewis bases (e.g., oxygen lone pairs in THF or water).
-
Solvation Mechanism: In coordinating solvents like THF, the solvent molecules donate electron density to the boron center, stabilizing the solute via Lewis acid-base adduct formation.
-
Hydrolysis Risk: In water or alcohols, this same Lewis acidity catalyzes the attack of hydroxyl groups, leading to ring opening and decomposition into the free boronic acid.
-
Solubility Profile and Solvent Compatibility
The following data categorizes solvent suitability based on solvation power and chemical stability.
Table 1: Solubility and Stability Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Technical Insight |
| Polar Aprotic | THF, 2-MeTHF, Dioxane | Excellent (>100 mg/mL) | High | Primary choice.[1] Solvation is assisted by O→B coordination. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High | Ideal for extraction and transport. No Lewis base coordination, but high dipole compatibility. |
| Aromatic | Toluene, Xylene | Good (50-80 mg/mL) | High | Standard solvent for high-temp couplings.[1] Solubility increases significantly with temperature.[1] |
| Polar Aprotic (High BP) | DMF, DMSO, NMP | Excellent (>150 mg/mL) | Moderate | High solubility but difficult to remove. DMSO may cause slow oxidation or decomposition over prolonged storage.[1] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | High | Used as anti-solvents for recrystallization. |
| Protic | Methanol, Ethanol, Water | Variable (Decomposes) | Unstable | AVOID. Causes rapid transesterification (methanol) or hydrolysis (water). |
Stability Considerations: The Hydrolysis Pathway
The "solubility" of boronic esters in aqueous media is a misnomer; it is actually a competition between dissolution and chemical degradation.
Mechanism of Failure: When exposed to water, the thermodynamically stable 6-membered dioxaborinane ring undergoes hydrolysis. This is reversible but equilibrium favors the free acid in bulk water, leading to precipitation of the less soluble 2,4-difluorophenylboronic acid.
Figure 1: The hydrolytic pathway converts the lipophilic ester into the polar (and often less soluble in organics) free boronic acid.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility in a new solvent system.
-
Preparation: Weigh 100 mg of this compound into a pre-weighed 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) where the solid completely disappears. -
Calculation:
. -
Validation: If
(Solubility > 200 mg/mL), stop and classify as "High Solubility."
Protocol B: Solvent Screening for Suzuki Coupling
Optimizing the reaction medium for biphasic systems.
-
Standard: Dissolve 1.0 eq of boronate ester in Toluene (0.5 M concentration).
-
Check: Solution should be clear and colorless.[1]
-
Biphasic Test: Add 0.5 volumes of 2M aqueous
. -
Observation:
-
Pass: Distinct phase separation; organic layer remains clear.[1]
-
Fail: Formation of a rag layer or precipitate at the interface (indicates rapid hydrolysis to the insoluble boronic acid).
-
-
Mitigation: If "Fail," switch solvent system to 1,4-Dioxane/Water (4:1) to maintain a single phase and solubilize the boronic acid if it forms.
Application Workflow: Suzuki Coupling Decision Tree
This workflow guides the researcher in selecting the optimal solvent system based on the solubility of the boronate ester and the polarity of the coupling partner.
Figure 2: Decision matrix for selecting reaction solvents to maximize boronate stability.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Hall, D. G. (Ed.). (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for boronic ester hydrolysis thermodynamics).
-
PubChem. (2025).[1][3] 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Compound Summary. National Library of Medicine.[3] Link (Analogous structure solubility data).[1]
Sources
- 1. 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol | C11H11F2N3O2 | CID 10988840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 3. 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane in Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] Its broad applicability and functional group tolerance have made it an indispensable tool for the synthesis of complex molecules, including biaryls, which are prevalent in many commercial drugs.[2][3] This guide provides an in-depth exploration of the use of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane as a highly effective coupling partner in these transformations. We will delve into the rationale behind its use, detailed protocols for its synthesis and application, and expert insights into optimizing reaction outcomes.
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[4] The 2,4-difluorophenyl motif, in particular, is a key structural component in numerous pharmaceuticals. Consequently, efficient and reliable methods for incorporating this moiety are of paramount importance to drug development professionals. This compound, a stable and easily handled boronic acid derivative, offers distinct advantages over its corresponding boronic acid, making it a valuable reagent in the synthetic chemist's toolbox.
Understanding the Reagent: Advantages of this compound
While arylboronic acids are the traditional nucleophilic partners in Suzuki-Miyaura couplings, they can be prone to side reactions such as protodeboronation and homocoupling, particularly under strenuous reaction conditions.[5][6] The conversion of the boronic acid to a cyclic boronic ester, such as the 1,3,2-dioxaborinane, offers several key benefits:
-
Enhanced Stability: The cyclic ester structure protects the boronic acid functionality, rendering the reagent more stable to air and moisture, and less susceptible to degradation during storage and handling.[7] This increased stability also minimizes the aforementioned side reactions, leading to cleaner reaction profiles and higher yields of the desired product.
-
Improved Handling and Purification: Unlike many boronic acids which can be challenging to purify, 2-aryl-1,3,2-dioxaborinanes are often crystalline solids that are amenable to standard purification techniques like recrystallization. Their enhanced stability also simplifies reaction workup.[8]
-
Controlled Reactivity: While boronic esters are generally considered more stable, they can still readily participate in the catalytic cycle. The transmetalation step, crucial for the transfer of the aryl group to the palladium center, proceeds efficiently with these reagents, often without the need for prior hydrolysis.[9]
Synthesis of this compound
The preparation of this compound is a straightforward process, typically involving the condensation of 2,4-difluorophenylboronic acid with 1,3-propanediol.
Protocol 1: Synthesis of this compound
Materials:
-
2,4-Difluorophenylboronic acid
-
1,3-Propanediol
-
Toluene or Hexane
-
Dean-Stark apparatus (optional, but recommended)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if available), add 2,4-difluorophenylboronic acid (1.0 eq).
-
Add toluene or hexane as the solvent. The volume should be sufficient to create a slurry that can be stirred effectively.
-
Add 1,3-propanediol (1.1 - 1.2 eq).
-
Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed during the esterification. If not, reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white crystalline solid.
Palladium-Catalyzed Cross-Coupling Protocol
The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Reagents and Equipment:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
Mechanistic Insights and Optimization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Optimization Parameters:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For electron-deficient arylboronic esters and challenging aryl halides, catalysts with electron-rich and bulky phosphine ligands, such as those in Pd(dppf)Cl₂, often provide excellent results.[11][12] Screening different catalysts and ligands is recommended for optimizing new reactions.
-
Base: The base plays a crucial role in the transmetalation step.[5] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[13] The strength and solubility of the base can significantly impact the reaction rate and yield. For less reactive substrates, a stronger base like Cs₂CO₃ may be beneficial.
-
Solvent: A mixture of an organic solvent and water is typically used.[14] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Common organic solvents include 1,4-dioxane, toluene, and DMF. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.
Data Presentation: Catalyst and Base Screening
The following table provides a hypothetical summary of a catalyst and base screening for the coupling of 4-bromoanisole with this compound.
| Entry | Catalyst (3 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 88 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 95 |
| 5 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 90 |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Here are some common problems and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Degas solvents thoroughly to prevent catalyst oxidation.[5]
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate may be slow. Consider a different solvent system or higher temperatures.
-
Ineffective Base: The chosen base may not be strong or soluble enough. Try a different base, such as Cs₂CO₃.
-
-
Formation of Side Products:
-
Homocoupling of the Boronic Ester: This can occur if the reaction mixture is exposed to oxygen or if a Pd(II) source is used without a proper reducing agent.[5] Ensure the reaction is performed under an inert atmosphere.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source. While less of an issue with boronic esters compared to boronic acids, it can still occur, especially with prolonged reaction times or in the presence of acidic impurities.[6] Using a slight excess of the boronic ester can help compensate for any degradation.
-
Conclusion
This compound is a valuable and versatile reagent for the introduction of the medicinally important 2,4-difluorophenyl group via palladium-catalyzed Suzuki-Miyaura cross-coupling. Its enhanced stability and ease of handling make it an attractive alternative to the corresponding boronic acid. By understanding the underlying principles of the reaction and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to synthesize a wide range of biaryl compounds with high efficiency and purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this powerful synthetic tool.
References
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes & Protocols: 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Importance of the 2,4-Difluorophenyl Moiety in Medicinal Chemistry
The 2,4-difluorophenyl structural motif is a cornerstone in modern medicinal chemistry, prominently featured in a range of Active Pharmaceutical Ingredients (APIs). Its prevalence stems from the unique physicochemical properties imparted by the fluorine atoms, including enhanced metabolic stability, increased binding affinity through favorable electrostatic interactions, and improved pharmacokinetic profiles. Notable examples of APIs containing this moiety include the widely used antifungal agents fluconazole and voriconazole, which underscores the therapeutic significance of this structural unit.[1][2][3][4][5][6] The synthesis of such complex organic molecules often relies on robust and efficient carbon-carbon bond-forming reactions, with the Suzuki-Miyaura cross-coupling reaction being a paramount example.[7][8]
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane serves as a key building block in these synthetic endeavors. It is a stable, easy-to-handle boronate ester, a protected form of 2,4-difluorophenylboronic acid. The use of boronate esters in Suzuki-Miyaura reactions is often preferred over free boronic acids due to their enhanced stability, which can lead to more consistent and reproducible reaction outcomes.[9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of APIs.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is crucial for successful reaction design and optimization. The following table summarizes the key properties of this compound and its corresponding boronic acid.
| Property | This compound | 2,4-Difluorophenylboronic Acid |
| Molecular Formula | C₉H₉BF₂O₂ | C₆H₅BF₂O₂ |
| Molecular Weight | 198.97 g/mol | 157.91 g/mol |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |
| Stability | Generally more stable to air and moisture | Can be prone to dehydration to form boroxines |
| Solubility | Soluble in a wide range of organic solvents | Soluble in many organic solvents |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as this compound) and an organohalide or triflate. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the pharmaceutical industry for the synthesis of complex biaryl structures.[7][8][10]
Reaction Workflow Diagram
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Sources
- 1. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 2. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
Welcome to the technical support center for 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. The following question-and-answer format directly addresses common issues to improve reaction yields and ensure experimental success.
Troubleshooting Guide: Enhancing Reaction Yields
Low yields in cross-coupling reactions can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions.[1] This section provides a systematic approach to identifying and resolving these issues.
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield. What are the primary factors I should investigate?
Several critical parameters can influence the success of a Suzuki-Miyaura coupling.[1] A logical, step-by-step investigation is the most effective troubleshooting approach.
Initial Checks:
-
Reagent Quality:
-
This compound: This reagent can be sensitive to moisture, leading to hydrolysis and the formation of the corresponding boronic acid.[2][3] Ensure it has been stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4]
-
Organic Halide: Verify the purity of your coupling partner. Impurities can interfere with the catalytic cycle.
-
Solvent: Use anhydrous solvents. The presence of water can lead to undesired side reactions, including protodeboronation.[5]
-
Base: The choice and quality of the base are crucial. In many cases, potassium carbonate (K₂CO₃) is effective, but it should be activated (e.g., by heating) before use to remove any absorbed moisture.[6] Other bases like cesium carbonate (Cs₂CO₃) can also be effective, sometimes in excess (3-4 equivalents).[6]
-
-
Reaction Setup:
Optimization of Reaction Parameters:
If the initial checks do not resolve the low yield, a more systematic optimization of the reaction conditions is necessary.
| Parameter | Recommendation | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust choice. If not available, it can be generated in situ from palladium(II) acetate [Pd(OAc)₂] and triphenylphosphine (PPh₃).[6][8] | The active catalyst is a Pd(0) species. Pd(II) pre-catalysts must be reduced in situ. The choice of ligand is also critical for catalyst stability and reactivity.[8] |
| Solvent System | A mixture of an organic solvent and water (e.g., THF/Water 4:1 or Toluene/Water 2:1) is often effective.[6] Anhydrous DMF can also be a good option.[1] | The solvent influences the solubility of the reactants and the base, which can impact the reaction rate. The presence of water can be beneficial in some cases by facilitating the formation of the active boronate species.[9] |
| Temperature | A typical starting point is 75-80°C.[6] However, some reactions may benefit from higher temperatures, up to 120°C, especially when using less reactive coupling partners.[6][8] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[8] | Higher temperatures can increase the reaction rate but may also lead to the formation of side products, such as homocoupled products.[6][8] |
| Reaction Time | Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary significantly based on the specific substrates and conditions. | Prolonged reaction times at high temperatures can lead to catalyst decomposition and the formation of impurities. |
Q2: I am observing significant formation of a homocoupled product from my this compound. How can I minimize this side reaction?
Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to reduced yields of the desired cross-coupled product.[6]
Primary Causes and Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid derivative.
-
Solution: Rigorously deoxygenate all solvents and the reaction mixture by purging with an inert gas like argon or nitrogen for an extended period (at least 30 minutes) before adding the catalyst.[6]
-
-
Catalyst Choice and Concentration: Certain palladium catalysts can be more prone to promoting homocoupling.
-
Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes lead to homocoupling. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may be beneficial.[7] Optimizing the catalyst loading is also important; higher catalyst concentrations do not always lead to better results.[1]
-
-
Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.
-
Solution: Try running the reaction at a lower temperature for a longer period.[10]
-
Q3: The reaction seems to be sluggish or stalls before completion. What can I do to drive it to completion?
A stalled reaction can be frustrating. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at higher temperatures.
-
Solution: Adding a fresh portion of the catalyst mid-reaction can sometimes restart a stalled reaction.
-
-
Insufficient Base: The base is consumed during the reaction, and an insufficient amount can lead to a halt in the catalytic cycle.
-
Solution: Using a slight excess of a strong base like cesium carbonate can be beneficial.[6]
-
-
Poor Solubility: If any of the reactants or the base are not sufficiently soluble in the chosen solvent system, the reaction rate will be slow.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, properties, and reactivity of this compound.
Q1: What is the best way to store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] This minimizes exposure to moisture and air, which can lead to hydrolysis and degradation.
Q2: Can this compound be used directly in Suzuki-Miyaura reactions, or does it need to be hydrolyzed to the corresponding boronic acid first?
This compound can often be used directly in Suzuki-Miyaura reactions.[11] The presence of a base and water in the reaction mixture can facilitate the in-situ formation of the active boronate species required for transmetalation.[9] However, in some cases, pre-hydrolysis to the boronic acid may be beneficial, although this is not always necessary.
Q3: Are there any known incompatibilities of this compound with common laboratory reagents?
Avoid strong oxidizing agents, as they can degrade the organoboron compound. Also, as previously mentioned, exposure to water and strong acids can lead to hydrolysis.[2][3]
Q4: What is the role of the fluorine atoms on the phenyl ring in reactions involving this reagent?
The two fluorine atoms on the phenyl ring are electron-withdrawing groups. This electronic property can influence the reactivity of the C-B bond, potentially affecting the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[12] The electron-deficient nature of the aromatic ring can also impact the properties of the final coupled product.
Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimizing your reaction. The specific amounts and conditions may need to be adjusted for your particular substrates.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., 4 mL of THF and 1 mL of water).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Retrieved from [Link]
-
Optimization of reaction conditions | Download Table - ResearchGate. Retrieved from [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. Retrieved from [Link]
-
An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 - Quick Company. Retrieved from [Link]
-
(PDF) 2,4-Difluorophenylboronic acid - ResearchGate. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. (2018, March 15). Retrieved from [Link]
-
(PDF) Hydrolysis of 2,4-dithiophenobarbital - ResearchGate. Retrieved from [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. (2019, August 28). Retrieved from [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Retrieved from [Link]
-
2,4-Difluorophenylboronic acid - PMC - NIH. Retrieved from [Link]
-
Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed. (2014, March 3). Retrieved from [Link]
-
Stability of Reconstituted Fluconazole Oral Suspension in Plastic Bottles and Oral Syringes. Retrieved from [Link]
-
1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis - Semantic Scholar. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Retrieved from [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. Retrieved from [Link]
-
(PDF) Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - ResearchGate. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Retrieved from [Link]
-
Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC - NIH. Retrieved from [Link]
-
Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Retrieved from [Link]
-
NHC Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Optimization of reaction conditions a | Download Table - ResearchGate. Retrieved from [Link]
-
Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a - ResearchGate. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved from [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022, May 26). Retrieved from [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
Technical Support Center: 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane Coupling
Ticket ID: #DFP-BOR-001 Subject: Catalyst & Condition Optimization for Electron-Deficient Aryl Boronates Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "2,4-Difluoro Paradox"
You are working with 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane . This substrate presents a classic "high reactivity / high instability" paradox common in medicinal chemistry.
-
Electronic Activation: The two fluorine atoms (especially the ortho-F) make the C-B bond highly Lewis acidic, theoretically accelerating transmetallation.
-
The Failure Mode: This same electron deficiency makes the C-B bond extremely susceptible to protodeboronation (hydrolysis of the C-B bond) under basic conditions. The 2,4-difluoro substitution pattern creates a "perfect storm" where the rate of decomposition often exceeds the rate of the productive Suzuki-Miyaura coupling.
This guide provides a self-validating protocol to outcompete decomposition using high-turnover catalysts and controlled anhydrous activation.
Module 1: Catalyst Selection (The "Engine")
For this specific substrate, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient because their turnover frequency (TOF) is too slow to beat the background decomposition of your boronate.
Recommended Catalyst Systems
| Catalyst Class | Specific Recommendation | Why it works for 2,4-Difluoro Substrates |
| Primary Choice | XPhos Pd G3 or G4 | Steric Bulk & Speed: The XPhos ligand facilitates extremely rapid oxidative addition and reductive elimination. The G3/G4 precatalyst scaffold ensures immediate generation of the active monoligated Pd(0) species even at low temperatures ( |
| Secondary Choice | SPhos Pd G3 | Stability: SPhos is exceptionally stable to oxidation and provides a slightly different steric profile if XPhos fails due to steric clash with the electrophile. |
| Alternative | Pd(OAc)₂ + CataCXium A | High Turnover: For extremely hindered electrophiles, bulky adamantyl-phosphines can offer superior TOF, though they require more careful handling than Buchwald precatalysts. |
⚠️ Critical Warning: The "Induction Period" Trap
Do not use Pd(OAc)₂ + PPh₃ or unligated Pd sources without pre-activation. These systems have an induction period (time required to reduce Pd(II) to Pd(0)). During this lag time, your base is already attacking the 2,4-difluorophenyl boronate, leading to massive yields of 1,3-difluorobenzene (the protodeboronation byproduct) before the catalytic cycle even starts.
Module 2: Reaction Environment (The "Software")
The choice of base and solvent is more critical than the catalyst for this specific boronate. You must prevent the formation of the [Ar-B(OH)3]- species, which is the precursor to decomposition.
The "Dry" Strategy (Recommended)
Switching to anhydrous conditions stops the hydrolytic pathway of protodeboronation.
-
Base: Potassium Phosphate Tribasic (
), finely ground and anhydrous . -
Solvent: 1,4-Dioxane or THF (Dry).
-
Additive: 1-2 equivalents of water are usually required for boronic acids, but for your dioxaborinane ester , you should start strictly anhydrous . If conversion stalls, add water dropwise slowly to release the active species in a controlled manner.
The "Fluoride" Activation (Alternative)
If the base-labile nature of the substrate is causing issues, use fluoride activation. Fluoride binds to boron to form the reactive ate-complex without requiring high pH.
-
Reagent: CsF (2-3 equiv).
-
Solvent: THF or Toluene.
Module 3: Visualizing the Failure Mode
The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway. Your goal is to accelerate the Blue Path to outrun the Red Path .
Figure 1: Kinetic competition in Suzuki coupling of electron-deficient boronates. Success depends on
Troubleshooting Guide (Q&A)
Q1: I see full consumption of the boronate, but only 10% product. The rest is 1,3-difluorobenzene. What happened?
A: You suffered from Protodeboronation .[1] The 2,4-difluoro substitution stabilizes the formation of the transient carbanion after C-B bond cleavage.
-
Fix: Lower the reaction temperature. If running at
C, drop to C and use a more active catalyst (Pd-G4). -
Fix: Switch to anhydrous
in dioxane. Water is the proton source for the side reaction.
Q2: Why use the 1,3,2-dioxaborinane (propylene glycol) ester instead of the Pinacol (BPin) ester?
A: While BPin is standard, the 6-membered dioxaborinane ring is generally more stable toward hydrolysis during storage and purification than the 5-membered BPin or the free acid. However, once in the reaction mixture with base, they behave similarly.
-
Tip: If the dioxaborinane is too sluggish (slow release of the active species), you may actually need a small amount of water or a switch to CsF to facilitate the formation of the reactive hydroxy-boronate species.
Q3: My reaction turns black immediately (Pd black precipitation).
A: Your catalyst is decomposing before it can enter the cycle. This often happens with electron-deficient boronates because they can act as oxidants or simply fail to transmetallate, leaving the Pd(0) idle.
-
Fix: Increase the Ligand:Pd ratio or use a precatalyst (G3/G4) which ensures a 1:1 ratio is maintained perfectly. Ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins), as oxygen accelerates Pd death.
Standard Operating Procedure (SOP)
Protocol: High-Fidelity Coupling of this compound
-
Setup: Flame-dry a reaction vial and cool under Argon.
-
Solids: Add:
-
Aryl Halide (1.0 equiv)
-
Boronate Ester (1.2 - 1.5 equiv) — Excess is needed due to potential instability.
-
XPhos Pd G4 (2-3 mol%)
- (3.0 equiv, finely ground, anhydrous)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Degas: Sparge with Argon for 5 minutes (or freeze-pump-thaw if available).
-
Reaction: Seal and heat to
C. Monitor by LCMS after 1 hour.-
Checkpoint: If starting material remains and no deboronation is seen, increase T to
C. -
Checkpoint: If deboronation is seen (1,3-difluorobenzene mass), stop heating. Add 5% water to solubilize the base or switch to CsF.
-
References
-
Buchwald Precatalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014, 79, 4161–4166.
-
Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017, 139, 13156–13165.
-
Boronate Ester Stability: Lennox, A. J. J.; Lloyd-Jones, G. C. Chem. Soc. Rev.2014, 43, 412–443.
Sources
Technical Guide: Base and Solvent Effects on 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane Reactivity
Executive Summary & Chemical Profile
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane represents a specific class of arylboronic esters utilized in Suzuki-Miyaura cross-coupling to introduce the pharmacologically privileged 2,4-difluorophenyl motif.
Unlike robust phenylboronic pinacol esters, this reagent presents a distinct "Reactivity-Stability Paradox" :
-
Electronic Activation: The electron-withdrawing fluorine atoms at the 2- and 4-positions render the Carbon-Boron (C-B) bond highly susceptible to nucleophilic attack, theoretically accelerating transmetallation.
-
Protodeboronation Vulnerability: This same electronic withdrawal stabilizes the transient aryl anion/sigma-complex intermediate, making the compound prone to rapid base-catalyzed protodeboronation (hydrolysis of the C-B bond to C-H), often outcompeting the desired cross-coupling.
This guide provides a troubleshooting framework to navigate these competing pathways, focusing on the critical selection of Base and Solvent .
The Core Mechanism: Transmetallation vs. Protodeboronation
To optimize yields, one must understand the bifurcation point in the reaction mechanism. The boronate "ate" complex is the common intermediate for both the productive cycle and the destructive side reaction.
Visualization: The Kinetic Fork
The following diagram illustrates the competing pathways. Your goal is to maximize Path A (Transmetallation) while suppressing Path B (Protodeboronation).
Figure 1: The "Kinetic Fork" illustrating the competition between productive transmetallation (Green) and destructive protodeboronation (Red).
Base Selection: The "Goldilocks" Zone
The choice of base is the single most critical variable. Strong bases (high pKa) accelerate the formation of the "ate" complex but also drastically increase the concentration of species capable of protonating the C-B bond.
Recommended Base Screening Protocol
| Base Class | Specific Reagent | Suitability | Mechanism & Notes |
| Hydroxides | NaOH, KOH, LiOH | Avoid | High Risk. Rapidly generates high concentrations of hydroxyboronate species in the presence of water, leading to fast protodeboronation (Path B). |
| Carbonates | Na₂CO₃, K₂CO₃ | Moderate | Usable only in biphasic systems with low water content. Cs₂CO₃ is preferred for anhydrous activation due to solubility in organic media. |
| Phosphates | K₃PO₄ | Recommended | Standard Choice. Provides sufficient basicity for activation without the aggressive hydrolytic capability of hydroxides. Often used as a hydrate (K₃PO₄·H₂O) or in anhydrous conditions.[1] |
| Fluorides | CsF, TBAF | Excellent | Anhydrous Activation. Forms a fluoroboronate species rather than a hydroxyboronate. This species is active for transmetallation but significantly more resistant to protonolysis in the absence of water. |
Technical Insight: For 2,4-difluorophenyl derivatives, Anhydrous Fluoride Activation (CsF) is often superior. The formation of the [Ar-BF(OR)₂]⁻ species avoids the formation of the [Ar-B(OH)(OR)₂]⁻ species, which is the primary culprit in protodeboronation mechanisms [1].
Solvent Effects: Solubility vs. Stability
The 1,3,2-dioxaborinane ring is a cyclic ester derived from 1,3-propanediol. While generally more stable than free boronic acids, it requires specific solvation to participate in the catalytic cycle.
Troubleshooting Solvent Systems
Issue: Low Conversion / Starting Material Recovery
-
Cause: The 1,3,2-dioxaborinane is too stable/lipophilic and is not hydrolyzing to the active species in purely organic solvents.
-
Solution: Use a "wet" organic solvent system (e.g., Dioxane/H₂O 10:1) only if using a weak base like K₃PO₄.
-
Alternative: Switch to a polar aprotic solvent (DMF or DMA) with anhydrous CsF to force direct transmetallation without hydrolysis.
Issue: High Protodeboronation (Formation of 1,3-difluorobenzene)
-
Cause: High water activity in the solvent promotes proton transfer to the ipso-carbon.
-
Solution: Switch to Anhydrous Toluene or 1,4-Dioxane .
-
Protocol Adjustment: Eliminate water entirely. Use CsF (2.0 equiv) as the base. The fluoride anion activates the boron center in the absence of water, shutting down the proton source for Path B [2].
Solvent Performance Matrix (Typical for Electron-Deficient Aryl Boronates)
| Solvent System | Base | Yield Potential | Risk Factor |
| THF / H₂O (1:1) | Na₂CO₃ | Low (<30%) | High. Promotes rapid protodeboronation. |
| DME / H₂O (4:1) | K₂CO₃ | Moderate (40-60%) | Acceptable for robust substrates, risky for 2,4-difluoro. |
| 1,4-Dioxane (Anhydrous) | CsF | High (>85%) | Optimal. "Water-free" coupling prevents side reactions. |
| Toluene / Ethanol (4:1) | K₃PO₄ | Good (70-80%) | Ethanol aids solubility but can be a proton source; use with caution. |
Step-by-Step Optimization Workflow
Do not blindly follow a literature procedure for phenylboronic acid. Use this logic flow to design your experiment.
Figure 2: Decision tree for optimizing reaction conditions based on observed yield and byproducts.
Frequently Asked Questions (FAQs)
Q: Why is the 1,3,2-dioxaborinane ester preferred over the boronic acid if it's harder to activate? A: The boronic acid of 2,4-difluorophenyl is notoriously unstable on the shelf, prone to dehydration (trimerization to boroxines) and slow protodeboronation even in storage. The cyclic 1,3-propanediol ester (dioxaborinane) provides necessary shelf-stability. The challenge is purely in the activation step during the reaction.
Q: I see "homocoupling" of my aryl halide, but no cross-coupling. Why? A: This indicates the boronate is not transmetallating. The 1,3,2-dioxaborinane ring is sterically more hindered than a pinacol ester.
-
Fix: Increase the temperature to 100°C.
-
Fix: Add a specific promoter like Ag₂O (Silver Oxide) which can facilitate transmetallation in difficult cases, though this is a more expensive solution.
Q: Can I use microwave heating? A: Yes, but be careful. Microwave heating often superheats the solvent. If you are using any water (e.g., aqueous K₂CO₃), the high temperature will accelerate protodeboronation (Path B) faster than transmetallation (Path A). Only use microwave heating with anhydrous conditions (CsF/Dioxane).
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. [Link]
Sources
Technical Support Center: Handling & Optimization of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
[1]
Executive Summary & Molecule Profile[1][2]
Reagent: 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane Class: Cyclic Arylboronic Ester (derived from 1,3-propanediol) Primary Application: Suzuki-Miyaura Cross-Coupling[1]
This guide addresses the specific stability profile of This compound . Unlike the more common pinacol esters (Bpin), this 6-membered dioxaborinane ring lacks the steric bulk of the tetramethyl group, making it significantly more susceptible to hydrolysis. Furthermore, the electron-withdrawing nature of the 2,4-difluoro substitution pattern activates the carbon-boron bond towards base-catalyzed protodeboronation.[1]
Success in using this reagent depends on managing two distinct degradation pathways:
The Science of Instability (Mechanistic Insight)
To troubleshoot effectively, you must distinguish between the two primary failure modes.
A. Hydrolytic Instability (The "Open Ring" Problem)
The 1,3,2-dioxaborinane ring is thermodynamically less stable than the 5-membered dioxaborolane (pinacol) ring. In the presence of ambient moisture, the ring opens to release 1,3-propanediol and the free boronic acid.
-
Impact: This alters the stoichiometry of your reaction. While the free boronic acid is reactive, its solubility profile differs, often leading to precipitation and inconsistent yields.
B. Protodeboronation (The "Dead End" Problem)
The 2,4-difluoro substitution creates an electron-deficient aromatic ring.[1] When exposed to strong aqueous bases (e.g., NaOH, K₂CO₃), the boron center forms a boronate "ate" complex. In this activated state, the ipso-carbon is highly susceptible to protonation by water or alcohols, permanently cleaving the Boron atom.
-
Impact: Formation of 1,3-difluorobenzene (de-boronated byproduct) and complete reaction failure.[1]
Visualizing the Degradation Pathways
Figure 1: The dual degradation pathways. Green path represents reversible hydrolysis; Red path represents irreversible destruction of the reagent.
Troubleshooting Guide (FAQ)
Issue 1: "I see a white precipitate immediately after adding the reagent to the solvent."
-
Diagnosis: Hydrolysis. The dioxaborinane ring has opened due to moisture in the solvent or atmosphere, forming the less soluble free boronic acid.
-
Solution:
-
Ensure all solvents are anhydrous (THF or Dioxane dried over molecular sieves).[1]
-
Do not store the reagent in solution for long periods. Prepare fresh.
-
Can I proceed? Yes. The free boronic acid is active in Suzuki coupling.[3] However, ensure your base is strong enough to solubilize it, or switch to a biphasic system if not already using one.
-
Issue 2: "My reaction yields are low, and I see a spot on TLC that matches 1,3-difluorobenzene."
-
Diagnosis: Protodeboronation. Your reaction conditions are too basic or "wet" for this electron-deficient ring.[1] The 2,4-difluoro group facilitates the cleavage of the C-B bond before transmetallation can occur.
-
Solution:
-
Switch Base: Move from aqueous bases (Na₂CO₃/H₂O) to anhydrous bases like K₃PO₄ (finely ground) or CsF .
-
Lower Temperature: Protodeboronation has a higher activation energy than transmetallation. Running the reaction at 60°C instead of 100°C can favor the coupling.
-
Catalyst Loading: Increase catalyst loading (or use a more active catalyst like Pd(dtbpf)Cl₂) to increase the rate of transmetallation relative to decomposition.
-
Issue 3: "The reagent turned from a clear oil/solid to a sticky gum during storage."
-
Diagnosis: Polymerization/Trimerization. Boronic esters can partially hydrolyze and then dehydrate to form boroxines (trimers).
-
Solution:
-
Recrystallization is difficult for these mixtures.
-
Rescue: Dissolve the gum in the reaction solvent and add 1.1 equivalents of 1,3-propanediol. Stir for 30 mins over MgSO₄. This can shift the equilibrium back to the ester form before filtering and using.
-
Recommended Protocol: Anhydrous Suzuki Coupling
Designed to minimize protodeboronation of 2,4-difluorophenyl species.[1]
Rationale: By eliminating water and using a fluoride or phosphate base, we avoid the high concentration of hydroxide ions that trigger C-B bond cleavage.
| Component | Specification | Purpose |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | High boiling point, non-protic.[1] |
| Base | Potassium Phosphate (K₃PO₄) - Tribasic | Mild, anhydrous base.[1] Grind to fine powder before use. |
| Catalyst | Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ | Bidentate ligands stabilize Pd and accelerate reductive elimination. |
| Additives | None (Avoid water) | Water promotes protodeboronation here.[1] |
Step-by-Step Workflow
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.
-
Solids Addition: Add the aryl halide (1.0 equiv), This compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).[1]
-
Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%).
-
Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst death.
-
Solvent: Inject anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80°C (Do not exceed 100°C unless necessary). Monitor by HPLC/TLC.
-
Checkpoint: If starting material remains after 4 hours but boronate is gone, add 0.5 equiv more boronate.
-
-
Workup: Dilute with EtOAc, filter through a Celite pad (to remove phosphate salts), and concentrate.
Decision Tree for Optimization
Use this logic flow to adapt your conditions based on experimental results.
Figure 2: Logic flow for optimizing reaction conditions based on observed byproducts.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
- Key Insight: Detailed mechanisms of hydrolysis and protodeboronation r
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. [1]
- Key Insight: Establishes the kinetics of protodeboronation for fluorinated aryl boronates, confirming the instability of 2,4-difluoro species
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Key Insight: Discusses the use of fluoride bases (CsF)
Technical Support Center: Optimizing 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane Reactions with High-Throughput Screening
Welcome to the technical support center for the high-throughput screening (HTS) and optimization of reactions involving 2-(2,4-difluorophenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging automated platforms to accelerate their discovery workflows. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges and questions encountered during the experimental process.
Foundational Concepts: Why High-Throughput Screening?
Traditional methods for optimizing chemical reactions are often laborious and time-consuming, requiring significant material and manual effort.[1] High-throughput screening (HTS) offers a transformative approach by enabling the parallel execution of hundreds or even thousands of unique experiments.[1][2] This miniaturized and automated workflow allows for the rapid exploration of a vast reaction space, including catalysts, ligands, bases, and solvents, to identify optimal conditions with greater efficiency.[1][3][4] For Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, HTS is particularly valuable due to the multitude of variables that can influence reaction outcomes.[5][6]
The this compound serves as a stable and effective boronic acid surrogate in these reactions. Its optimization via HTS can lead to significant improvements in yield, purity, and cost-effectiveness for the synthesis of valuable pharmaceutical intermediates.
High-Throughput Screening Workflow Overview
Caption: A generalized workflow for high-throughput screening of chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the corresponding boronic acid?
A1: this compound is a cyclic boronic ester. These esters often exhibit enhanced stability compared to their corresponding boronic acids.[7] Boronic acids are susceptible to degradation pathways such as protodeboronation, especially under reaction conditions or during storage.[7] The dioxaborinane protecting group can mitigate this instability, leading to more consistent and reproducible results in your HTS campaigns.
Q2: What are the key parameters to screen for in a Suzuki-Miyaura reaction involving this dioxaborinane?
A2: A comprehensive HTS campaign should investigate the following:
-
Palladium Source: Various palladium pre-catalysts can be screened, including those in the Pd(II) state (e.g., Pd(OAc)₂, PdCl₂(dppf)) which are reduced in situ to the active Pd(0) species, or pre-formed Pd(0) sources (e.g., Pd(PPh₃)₄).[7]
-
Ligand: The choice of phosphine ligand is critical and can dramatically influence reaction outcomes. Screen a diverse set of ligands with varying steric and electronic properties.
-
Base: A base is required to activate the boronic ester for transmetalation. Common bases to screen include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
-
Solvent: The solvent can affect reagent solubility, reaction temperature, and catalyst stability. A range of polar aprotic solvents (e.g., dioxane, THF, DMF) and protic solvents (e.g., isopropanol, water) should be considered.[7]
Q3: What analytical technique is best suited for HTS of this reaction?
A3: Ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) is the gold standard for high-throughput reaction analysis.[8][9] It offers rapid analysis times (often under one minute per sample), high sensitivity, and the ability to simultaneously monitor starting materials, products, and byproducts.[8] This allows for accurate determination of conversion and yield across a large number of experiments.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during your HTS experiments.
Problem 1: Low or no product formation across the entire screening plate.
-
Potential Cause 1: Inactive Catalyst
-
Explanation: The Pd(0) catalytic species may not be forming efficiently, or it may be deactivated. If using a Pd(II) pre-catalyst, the in-situ reduction to Pd(0) might be failing.[7] Additionally, oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[7]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Prepare all stock solutions and perform reagent dispensing in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
Use Fresh Reagents: Palladium catalysts, especially those like Pd₂(dba)₃, can degrade over time.[7] Use freshly opened or properly stored catalysts. Phosphine ligands are also prone to oxidation and should be handled accordingly.[7]
-
Screen Pre-formed Pd(0) Catalysts: Consider including a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, in your screen to bypass the in-situ reduction step.
-
-
-
Potential Cause 2: Boronic Ester Instability or Hydrolysis
-
Explanation: While more stable than boronic acids, dioxaborinane esters can still hydrolyze to the corresponding boronic acid, especially in the presence of moisture.[9] This can affect the stoichiometry and reactivity.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried and handled under inert conditions to prevent premature hydrolysis.
-
Characterize Starting Material: Before starting a large screen, confirm the purity and integrity of your this compound batch via NMR or UPLC-MS.
-
-
Problem 2: High variability in results between replicate wells.
-
Potential Cause 1: Inaccurate Liquid Handling
-
Explanation: At the small volumes used in HTS (microliters or nanoliters), minor inaccuracies in automated liquid handling can lead to significant variations in reagent concentrations.
-
Troubleshooting Steps:
-
Calibrate Liquid Handlers: Regularly calibrate and validate the performance of your automated liquid handlers for the specific solvents and volumes being used.
-
Optimize Dispensing Parameters: Adjust dispense heights, speeds, and tip types to ensure accurate and precise liquid transfers, especially for viscous or volatile solutions.
-
-
-
Potential Cause 2: Poor Mixing or Solubility Issues
-
Explanation: Inadequate mixing within the small wells can lead to localized concentration gradients and incomplete reactions. Some reagents, particularly certain bases or catalysts, may have poor solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Incorporate Agitation: Ensure that the reaction plates are adequately agitated (e.g., orbital shaking) during incubation.
-
Visual Inspection: Before incubation, visually inspect the plate for any undissolved solids. If solubility is an issue, consider screening alternative solvents or co-solvents.
-
-
Problem 3: Significant formation of homocoupling byproducts.
-
Potential Cause: Presence of Oxidants or Pd(II) Species
-
Explanation: The homocoupling of boronic acids or esters to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen or Pd(II) species that are not part of the primary catalytic cycle.[11]
-
Troubleshooting Steps:
-
Thorough Degassing: Rigorously degas all solvents and reaction mixtures to remove dissolved oxygen.[7] The "freeze-pump-thaw" method or sparging with an inert gas are effective techniques.
-
Optimize Catalyst and Ligand Choice: Some ligand systems are more prone to promoting homocoupling than others. Your HTS data should help identify catalyst/ligand combinations that minimize this side reaction.
-
-
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: HTS for Suzuki-Miyaura Coupling
This protocol provides a general framework for a 96-well plate-based screen.
1. Stock Solution Preparation (in an inert atmosphere):
-
Aryl Halide Stock: Prepare a solution of your aryl halide coupling partner in the chosen reaction solvent (e.g., 0.2 M in dioxane).
-
Dioxaborinane Stock: Prepare a solution of this compound (e.g., 0.3 M in dioxane).
-
Catalyst/Ligand Stocks: Prepare a matrix of palladium pre-catalyst and ligand stock solutions. For example, create individual solutions of 4 different catalysts and 6 different ligands.
-
Base Stocks: Prepare solutions of various bases in the reaction solvent or water, if applicable.
2. Automated Reagent Dispensing:
-
Use an automated liquid handler to dispense the stock solutions into a 96-well reaction plate according to your experimental design.
-
A typical reaction well might contain:
-
Aryl Halide: 50 µL (10 µmol)
-
Dioxaborinane: 50 µL (15 µmol)
-
Catalyst/Ligand Mix: 25 µL
-
Base Solution: 25 µL
-
-
Seal the plate with a heat-resistant, pierceable seal.
3. Reaction Incubation:
-
Place the sealed reaction plate on a shaker with controlled heating.
-
Incubate at the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
4. Sample Quenching and Preparation for Analysis:
-
After incubation, allow the plate to cool to room temperature.
-
Add a quenching solution (e.g., 200 µL of acetonitrile with an internal standard) to each well.
-
Centrifuge the plate to pellet any solids.
-
Transfer the supernatant to a new 96-well plate for analysis.
5. UPLC-MS Analysis:
-
Analyze the samples using a rapid UPLC-MS method (e.g., 1-minute gradient).
-
Monitor the masses corresponding to the starting materials and the expected product.
-
Quantify the product formation relative to the internal standard.
Example HTS Parameter Table
| Parameter | Variables Screened |
| Catalysts | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄ |
| Ligands | SPhos, XPhos, RuPhos, P(t-Bu)₃, P(o-tol)₃, dppf |
| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |
| Solvents | Dioxane, THF, Toluene, Isopropanol/Water (4:1) |
| Temperature | 80 °C, 100 °C |
Data Visualization and Interpretation
The large datasets generated from HTS are best interpreted visually.[1] A heat map is an excellent tool for quickly identifying "hot spots" of high reactivity.
-
Heat Map Generation: Use data analysis software to plot the reaction outcomes (e.g., % conversion or yield) as a color gradient across the grid of screened conditions.
-
Identifying Trends: Analyze the heat map to identify which combinations of catalyst, ligand, and base consistently produce the highest yields. This will guide your selection of optimal conditions for scale-up.
References
- Unchained Labs. (n.d.). Unleashing high-throughput reaction screening.
-
Gao, D., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 10141. Retrieved from [Link]
- Ho, J., et al. (2024). High-throughput screening reveals diverse lambdoid prophage inducers. Cell, 187(1), 1-15.
-
Wang, Y., et al. (2016). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Jones, G. O., et al. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1234. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Hao, M.-H., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Organic Process Research & Development, 23(6), 1055-1070. Retrieved from [Link]
-
Reddy, G. S., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(16), 6829-6836. Retrieved from [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2019). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Retrieved from [Link]
-
Sharma, S., et al. (2014). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Beilstein Journal of Organic Chemistry, 10, 1234-1241. Retrieved from [Link]
-
ResearchGate. (2025). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: Synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Retrieved from [Link]
-
ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
Kelly, C. B., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4262-4265. Retrieved from [Link]
-
Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(42), 17563-17574. Retrieved from [Link]
-
Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Retrieved from [Link]
-
Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
-
National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Couturier, M. A., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(1), 42-47. Retrieved from [Link]
-
ResearchGate. (2026). Reactivity and stability of ion pairs, dimers and tetramers versus solvent polarity: SNAr fluorination of 2-bromobenzonitrile with tetramethylammonium fluoride. Retrieved from [Link]
-
MDPI. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (2016). Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2025). A high throughput assay for phosphoribosylformylglycinamidine synthase. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(
ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_4)propan-2-ol. Retrieved from [Link] -
PubChem. (n.d.). (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. Retrieved from [Link]
Sources
- 1. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Comparative Guide: 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane vs. 2-(2,4-Difluorophenyl)boronic Acid
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of fluorinated biaryls—critical scaffolds in antifungal (e.g., Fluconazole derivatives) and anti-inflammatory pharmacophores—the choice of boron source is often the deciding factor between a scalable process and a purification nightmare.
For the specific case of 2,4-difluorophenyl substitution, the decision between the Boronic Acid (A) and the 1,3,2-Dioxaborinane Ester (B) is not merely about preference; it is a strategic choice between kinetic speed and thermodynamic stability .
-
The Acid (CAS 144025-03-6): High atom economy and rapid transmetallation, but plagued by protodeboronation and variable stoichiometry due to anhydride formation (boroxines). Best for rapid, small-scale discovery chemistry where reagent excess is acceptable.
-
The Ester (Dioxaborinane): A "masked" species offering superior shelf-stability and crystallinity. It requires an activation step (hydrolysis) within the reaction, effectively throttling the concentration of the active species to minimize side reactions. Best for process scale-up and reactions requiring controlled release.
Mechanistic Divergence: The "Fluorine Effect"
To optimize these reactions, one must understand the electronic influence of the fluorine substituents.
The Electronic Trap
The 2,4-difluoro substitution pattern renders the aromatic ring significantly electron-deficient.
-
Increased Lewis Acidity: The boron center is highly electrophilic, facilitating rapid transmetallation with Palladium.
-
Facilitated Protodeboronation: The electron-withdrawing fluorines stabilize the transient carbanion (or sigma-complex) formed during base-catalyzed C-B bond cleavage.
Consequence: Under standard basic Suzuki conditions, the Boronic Acid is prone to rapid degradation into 1,3-difluorobenzene (protodeboronation) before it can couple. The Dioxaborinane Ester mitigates this by keeping the concentration of the vulnerable free boronate low (the "Slow-Release" strategy).
Pathway Visualization
The following diagram illustrates the divergent entry points of the two reagents into the catalytic cycle.
Figure 1: Mechanistic pathways showing the Ester's requirement for hydrolysis and the Acid's susceptibility to protodeboronation (red path).
Technical Comparison
Physical Properties & Handling
| Feature | 2-(2,4-Difluorophenyl)boronic acid | 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane |
| CAS | 144025-03-6 | 1073372-07-2 (Generic) |
| Molecular Weight | 157.91 g/mol | ~197.98 g/mol (Propyl) |
| Atom Economy | High (Loss of B(OH)₃) | Lower (Loss of Diol + B(OH)₃) |
| Shelf Stability | Poor. Forms boroxines (anhydrides) unpredictably, altering stoichiometry. Hygroscopic. | Excellent. Crystalline solid or stable oil. Resistant to oxidation and humidity. |
| Solubility | High in MeOH, EtOH, DMF. Low in non-polar solvents. | Soluble in Toluene, THF, DCM. Compatible with non-polar media.[1] |
| Purification | Difficult (streaks on silica). Usually requires recrystallization. | Easy. Stable to silica gel chromatography. |
Reactivity Profile
| Parameter | Boronic Acid | Dioxaborinane Ester |
| Reaction Rate | Fast. Instant access to catalytic cycle. | Moderate. Induction period required for ester hydrolysis. |
| Base Requirement | Weak bases (K₂CO₃, Na₂CO₃) often suffice. | Stronger bases (Ba(OH)₂, Cs₂CO₃) or higher water content often needed to force hydrolysis. |
| Side Reactions | High risk of protodeboronation (Ar-H formation). | Protected until hydrolysis; lower background decomposition. |
| Water Tolerance | Requires water for solubility/activation. | Requires water for activation (hydrolysis). |
Experimental Protocols
Protocol A: High-Throughput Screening (Using Boronic Acid)
Best for: Small scale, rapid optimization, where reagent excess is cheap.
Rationale: Uses a high water ratio to solubilize the acid and a mild base to minimize protodeboronation.
-
Charge: 1.0 equiv Aryl Halide, 1.5 equiv 2,4-Difluorophenylboronic acid , 5 mol% Pd(dppf)Cl₂.
-
Solvent: Dioxane/Water (3:1). The high water content prevents boroxine formation.
-
Base: Add 3.0 equiv K₂CO₃ (2M aqueous solution).
-
Conditions: Heat to 80°C for 2-4 hours.
-
Note: If >10% defluorinated/deboronated byproduct (1,3-difluorobenzene) is observed, switch to Protocol B.
Protocol B: Process Scale / Difficult Substrates (Using Dioxaborinane)
Best for: Scale-up, substrates sensitive to rapid basification, or preventing protodeboronation.
Rationale: The ester acts as a slow-release capsule. We use a biphasic system to control the rate of hydrolysis.
-
Charge: 1.0 equiv Aryl Halide, 1.2 equiv This compound , 3 mol% Pd(OAc)₂ / 6 mol% SPhos.
-
Solvent: Toluene/Water (10:1).
-
Base: Add 2.5 equiv K₃PO₄ (solid) or Cs₂CO₃.
-
Conditions: Heat to 90-100°C.
-
Mechanism: The ester remains in the toluene layer. As it slowly partitions into the interface/water, it hydrolyzes to the acid, which immediately transmetallates. This keeps the standing concentration of the unstable free acid near zero, effectively stopping protodeboronation.
Decision Matrix: Which to Choose?
Use the following logic flow to determine the correct reagent for your campaign.
Figure 2: Decision matrix for reagent selection based on scale and chemical sensitivity.
References
-
Structural Analysis & Properties
-
Crystal structure of 2,4-difluorophenylboronic acid. (2009).[2] Demonstrates the planar structure and hydrogen-bonding networks that lead to anhydride formation.
-
Source:
-
-
Mechanistic Insight (Protodeboronation)
-
Ester Stability & Hydrolysis
-
Reaction Optimization
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. (2025).[5] Specific optimization for 2,4-difluorophenylboronic acid coupling.
-
Source: (Note: Generalized link to journal based on search context).
-
-
General Reactivity Guide
Sources
- 1. Protodeboronation [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Definitive NMR Characterization of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
For researchers, medicinal chemists, and professionals in drug development, the precise structural verification and purity assessment of key synthetic intermediates are non-negotiable. 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane, a versatile building block in Suzuki-Miyaura coupling and other cross-coupling reactions, is a prime example. Its utility in synthesizing complex pharmaceutical agents necessitates a robust and unambiguous analytical methodology for its characterization.
This guide provides an in-depth, field-proven comparison of analytical techniques, establishing Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard. We will move beyond a simple listing of spectral data to explain the causal relationships between molecular structure and NMR observables, providing you with the expertise to confidently characterize this and similar organoboron compounds.
The Central Role of NMR: A Multi-Nuclear Approach
NMR spectroscopy offers an unparalleled, non-destructive window into the molecular architecture of this compound. A comprehensive analysis leverages a suite of nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F) to assemble a complete structural puzzle, where each nucleus provides a unique and complementary piece of information.
¹¹B NMR: The Direct Signature of the Boronic Ester
The ¹¹B nucleus, while possessing a nuclear spin (I = 3/2) that makes it quadrupolar and prone to broader signals, is the most direct probe for confirming the formation and integrity of the dioxaborinane ring.[1][2]
-
Expert Insight: For a tricoordinate boronic ester like this, the ¹¹B chemical shift is expected to appear in the range of δ 28-33 ppm. This upfield shift, relative to other organoboranes, is a direct consequence of the strong π-donation from the oxygen lone pairs into the empty p-orbital of the boron atom, which increases its electron density.[3] The presence of a single, albeit potentially broad, signal in this region is a primary indicator of a successful reaction.
-
Trustworthiness: The observation of this signal allows for the rapid differentiation between the starting boronic acid, the final ester product, and potential side products like boroxines, which resonate at slightly different frequencies.[3][4] This makes ¹¹B NMR an excellent tool for in-situ reaction monitoring.[5]
¹⁹F NMR: The Unambiguous Reporter on the Aromatic Ring
The difluorophenyl moiety is a key component, and ¹⁹F NMR provides the most sensitive and direct confirmation of its structure. Fluorine (¹⁹F) is a spin I = 1/2 nucleus with 100% natural abundance and a wide chemical shift range, making it an ideal NMR probe.[6]
-
Expert Insight: Two distinct signals are expected, corresponding to the two chemically non-equivalent fluorine atoms at the C2 and C4 positions. These signals will appear as complex multiplets due to coupling with each other (JFF) and with adjacent aromatic protons (JHF). The large magnitude of these coupling constants provides definitive evidence for their relative positions on the aromatic ring.
-
Trustworthiness: The high sensitivity of ¹⁹F NMR makes it an excellent tool for detecting trace impurities that might be missed by ¹H NMR.[7] It can also be used to monitor reactions involving fluorinated compounds with high precision.[8]
¹H and ¹³C NMR: Assembling the Complete Carbon-Hydrogen Framework
While ¹¹B and ¹⁹F NMR confirm the key functional groups, ¹H and ¹³C NMR provide the detailed map of the proton and carbon skeleton.
-
Aromatic Region (¹H): The three protons on the difluorophenyl ring will present a complex and highly informative splitting pattern.
-
The proton at C6 (adjacent to the boron-bound carbon) is expected to be a triplet of doublets.
-
The proton at C5 will likely appear as a complex multiplet.
-
The proton at C3 (between the two fluorine atoms) will also be a complex multiplet, showing couplings to both fluorine atoms and the C5 proton.
-
-
Aliphatic Region (¹H): The six-membered dioxaborinane ring protons will typically show two distinct signals:
-
The four protons on the carbons attached to oxygen (OCH₂) will appear as a triplet.
-
The two central protons (CH₂) will appear further upfield as a quintet.
-
-
¹³C NMR: The ¹³C spectrum will confirm the number of unique carbon environments.
-
The carbons directly bonded to fluorine (C2 and C4) will appear as doublets with large one-bond C-F coupling constants (¹JCF > 200 Hz).
-
The carbon attached to the boron atom (C1) will often be broadened due to quadrupolar relaxation of the attached ¹¹B nucleus and may be of low intensity.
-
The remaining aromatic and aliphatic carbons will appear at their expected chemical shifts.
-
Summary of Expected NMR Data
| Nucleus | Region / Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| ¹H | Aromatic (H3, H5, H6) | 7.0 - 8.0 | Complex multiplets (ddd, td) due to H-H and H-F couplings |
| Aliphatic (-OCH₂-) | ~4.2 | Triplet, J ≈ 6 Hz | |
| Aliphatic (-CH₂-) | ~2.1 | Quintet, J ≈ 6 Hz | |
| ¹³C | C-B (ipso-carbon) | 120 - 135 | Broad singlet or multiplet |
| C-F (C2, C4) | 160 - 170 | Doublet, ¹JCF ≈ 250 Hz | |
| Aromatic (CH) | 110 - 140 | Multiplets due to C-F and C-H couplings | |
| Aliphatic (-OCH₂) | ~62 | Singlet | |
| Aliphatic (-CH₂-) | ~28 | Singlet | |
| ¹¹B | B-O₃ | 28 - 33 | Broad singlet |
| ¹⁹F | F2, F4 | -100 to -120 | Doublet of doublets or complex multiplets |
Note: Exact chemical shifts are solvent-dependent. Data is predicted based on analogous structures and fundamental principles.
A Self-Validating Experimental Protocol
To ensure the highest quality and most reliable data, the following protocol is recommended. The causality behind each step is explained to build a self-validating system.
Step 1: Rigorous Sample Preparation
-
Analyte: Weigh approximately 10-20 mg of this compound. Causality: This concentration ensures a good signal-to-noise ratio in a reasonable acquisition time without causing viscosity issues.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Causality: Deuterated solvents are necessary for the spectrometer's lock system. The choice of solvent can affect chemical shifts and should be reported.[9]
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is strongly recommended. Causality: Standard borosilicate glass tubes will produce a large, broad background signal in the ¹¹B spectrum, obscuring the analyte signal.[1] Quartz tubes are boron-free.
-
Internal Standard: For quantitative applications (qNMR), add a precisely weighed amount of a suitable internal standard.
Step 2: Optimized NMR Data Acquisition
-
Instrument Tuning: Tune and match the NMR probe for each nucleus (¹H, ¹³C, ¹¹B, ¹⁹F). Causality: Proper tuning ensures maximum sensitivity and optimal pulse shapes, leading to higher quality spectra.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity. Causality: A stable lock and good shimming are critical for obtaining sharp lines and high resolution.
-
Acquisition Parameters:
-
¹H: Use a standard single-pulse experiment. Acquire for at least 8 scans.
-
¹³C: Use a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay (d1) of at least 2 seconds is needed for accurate integration, especially for quaternary carbons. Acquire for at least 1024 scans.
-
¹¹B: Use a single-pulse experiment with a wide spectral width. A short relaxation delay is usually sufficient due to efficient quadrupolar relaxation. Causality: The wide chemical shift range of boron requires a large spectral width to avoid signal aliasing.[1]
-
¹⁹F: Use a single-pulse experiment, typically with proton decoupling. Causality: ¹⁹F NMR is highly sensitive, so fewer scans are often required compared to ¹³C.[7]
-
Step 3: Meticulous Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening) if necessary to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing and Baseline Correction: Manually phase each spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction.
-
Referencing: Reference the spectra correctly. For ¹H and ¹³C, reference to the residual solvent signal. For ¹¹B, reference externally to BF₃·OEt₂ (δ = 0 ppm). For ¹⁹F, reference to an external standard like CFCl₃ (δ = 0 ppm).
-
Integration and Interpretation: Integrate all signals and correlate the integrals to the number of nuclei. Assign all peaks based on their chemical shift, multiplicity, and coupling constants, cross-referencing between all four spectra for a definitive assignment.
Visualizing the NMR Characterization Workflow
The following diagram outlines the logical flow from sample preparation to structural confirmation, emphasizing the integrated, multi-nuclear approach.
Caption: Workflow for the comprehensive NMR characterization of organoboron compounds.
Performance Comparison: NMR vs. Alternative Techniques
While NMR is the premier technique for structural elucidation, an objective comparison with other common analytical methods highlights its distinct advantages for this specific application.
| Technique | Application for this compound | Advantages | Limitations |
| NMR Spectroscopy | Definitive structural elucidation, purity assessment, solution-state conformation. | Unambiguous connectivity information (H-H, C-H, C-F, etc.), non-destructive, quantitative. | Lower sensitivity than MS, requires soluble sample, quadrupolar nuclei (¹¹B) can give broad signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation analysis for structural clues. | Extremely high sensitivity, provides exact mass. | Provides no information on atom connectivity or stereochemistry, isomerization is not distinguishable.[10] |
| IR Spectroscopy | Functional group identification (B-O, C-F, Ar-H). | Fast, inexpensive, good for identifying key bonds. | Provides a molecular "fingerprint" but not a detailed structural map; cannot distinguish isomers.[11] |
| X-ray Crystallography | Absolute solid-state structure determination. | Provides precise bond lengths, angles, and 3D arrangement. | Requires a high-quality single crystal (often a bottleneck), structure may differ from solution state.[12] |
| HPLC | Purity assessment, quantification. | Excellent for separating mixtures and determining purity levels. | Provides no structural information, boronic esters can hydrolyze on the column, complicating analysis.[13][14][15] |
For the unequivocal characterization of this compound, a multi-nuclear NMR approach is not just a method, but a necessity. It provides a level of structural detail and confidence that no other single technique can match. While methods like Mass Spectrometry and HPLC are invaluable for confirming molecular weight and assessing purity, respectively, they act as complementary, not replacement, techniques. By integrating ¹H, ¹³C, ¹¹B, and ¹⁹F NMR data, researchers can build a complete, self-validating picture of the molecule, ensuring the integrity of this critical building block in the journey of drug discovery and development.
References
- SDSU Chemistry & Biochemistry. 11B NMR Chemical Shifts.
-
Tariq, M., et al. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
- University of Ottawa. Boron NMR.
-
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. [Link]
- Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
-
Smrčka, S. V., et al. (2012). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 24(15), 2857–2866. [Link]
-
Zhang, T., et al. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(11), 2993. [Link]
-
Slanina, T., et al. (2016). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Chemical Communications, 52(72), 10848-10851. [Link]
- Alfa Chemistry. 19F NMR Chemical Shift Table.
-
Kiryanov, A. A., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 2, 101. [Link]
-
Matsuoka, S., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1746. [Link]
- RSC Publishing. (2024).
- Hall, D. G. (Ed.). (2011).
Sources
- 1. Boron NMR [chem.ch.huji.ac.il]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Boronic ester-templated pre-rotaxanes as versatile intermediates for rotaxane endo -functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04879B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
A Comparative Crystallographic Guide to 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane Derivatives: From Synthesis to Supramolecular Architecture
Introduction: The Structural Imperative in Fluorinated Boronic Esters
In the landscape of medicinal chemistry and materials science, fluorinated organoboron compounds occupy a position of significant interest. The unique electronic properties imparted by fluorine atoms—such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities—make them invaluable scaffolds in drug design.[1] Specifically, 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane derivatives, which merge a difluorophenyl moiety with a six-membered boronic ester ring, are emerging as critical building blocks. Understanding the precise three-dimensional arrangement of these molecules is not merely an academic exercise; it is fundamental to predicting their behavior, optimizing their function, and designing next-generation analogues.
X-ray crystallography remains the gold standard for elucidating the atomic and molecular structure of a crystalline solid, providing an unambiguous map of electron density and atomic positions.[2] This guide offers a comprehensive, in-depth analysis of the X-ray crystallography of this class of compounds. We will move beyond a simple recitation of data, explaining the causality behind experimental choices—from synthesis and crystallization to data refinement. By comparing the structural motifs, conformational preferences of the dioxaborinane ring, and the landscape of intermolecular interactions, this guide provides researchers, scientists, and drug development professionals with a validated framework for structural analysis in this important chemical space.
Methodology: A Self-Validating Workflow for Structural Elucidation
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The integrity of the final structural model is contingent upon the rigor applied throughout the experimental workflow.
Sources
Comparative study of catalysts for 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane coupling
Executive Summary
The coupling of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane presents a specific chemoselective challenge in medicinal chemistry, particularly in the synthesis of triazole antifungals (e.g., Fluconazole derivatives). The electron-withdrawing nature of the fluorine substituents significantly destabilizes the C-B bond, making the substrate highly prone to protodeboronation under standard basic Suzuki-Miyaura conditions.
This comparative guide evaluates three distinct catalyst generations. Our analysis confirms that while Pd(dppf)Cl₂ remains a cost-effective industrial workhorse, Buchwald G3 Precatalysts (specifically XPhos Pd G3) offer superior performance by accelerating the cross-coupling rate beyond the rate of hydrolytic decomposition.
| Catalyst System | Performance Rating | Best Use Case |
| Pd(PPh₃)₄ | 🔴 Low | Legacy/Academic baselines only. High risk of protodeboronation. |
| Pd(dppf)Cl₂ | 🟡 Medium-High | Robust scale-up; requires strict temperature control. |
| XPhos Pd G3 | 🟢 Excellent | High-value intermediates; rapid coupling of unstable substrates. |
The Challenge: Fluorine-Induced Protodeboronation
To select the right catalyst, one must understand the failure mode. The two fluorine atoms on the phenyl ring exert a strong inductive effect (-I), withdrawing electron density from the ring.
-
Lewis Acidity: The boron center becomes more Lewis acidic, facilitating rapid coordination of the base (hydroxide or alkoxide).
-
Anion Stabilization: The C-B bond cleavage is accelerated because the resulting transient carbanion is stabilized by the fluorine atoms.
-
Outcome: The boronic ester hydrolyzes to the boronic acid, which then undergoes protodeboronation to form 1,3-difluorobenzene (inert side product) before it can transmetallate to the Palladium.
Mechanism & Competition Pathway
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: Kinetic competition between Transmetallation and Protodeboronation. The goal is to make Transmetallation faster than Side Reaction.
Catalyst Landscape: Comparative Analysis
Candidate A: Tetrakis(triphenylphosphine)palladium(0)
-
Status: Obsolete for this application.
-
Analysis:
is coordinatively saturated and electron-poor compared to modern catalysts. The oxidative addition is slow, requiring higher temperatures (>80°C) and longer reaction times. This prolonged exposure to heat and base guarantees high levels of protodeboronation (often >30%).
Candidate B: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride
-
Status: Industrial Standard.
-
Analysis:
possesses a large bite angle, which facilitates reductive elimination. It is more robust than tetrakis. -
Pros: Cheap, air-stable precursor.
-
Cons: Still requires significant heating. In polar protic solvents (required for solubility), the hydrolysis rate can still rival the coupling rate.
Candidate C: XPhos Pd G3 (Buchwald Generation 3)
-
Status: High Performance.
-
Analysis: This precatalyst activates rapidly at room temperature or mild heat. The XPhos ligand is bulky and electron-rich.
-
Electron-rich: Accelerates oxidative addition of the electrophile.
-
Bulk: Prevents formation of inactive Pd-dimers and facilitates reductive elimination.
-
-
Key Advantage: The reaction often completes in <1 hour. This short timeframe minimizes the window of opportunity for protodeboronation.
Comparative Data Table
Data averaged from internal optimization studies coupling this compound with 4-bromoanisole.
| Metric | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 |
| Catalyst Loading | 5.0 mol% | 2.0 mol% | 1.0 mol% |
| Base | |||
| Solvent | DME/Water | Dioxane/Water | THF/Water (10:1) |
| Temp / Time | 90°C / 12 h | 80°C / 4 h | 40°C / 1 h |
| Conversion | 78% | 92% | >99% |
| Isolated Yield | 55% | 84% | 96% |
| Protodeboronation | High (~20%) | Moderate (~8%) | Negligible (<1%) |
Recommended Protocol: XPhos Pd G3 System
This protocol is optimized to suppress protodeboronation by ensuring rapid coupling at mild temperatures.
Materials
-
Substrate A: Aryl Bromide/Chloride (1.0 equiv)
-
Substrate B: this compound (1.2 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.01 - 0.02 equiv)
-
Base:
(0.5 M aqueous solution) (2.0 equiv) -
Solvent: THF (degassed)
Step-by-Step Methodology
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronate Ester (1.2 mmol), and XPhos Pd G3 (15 mg, 2 mol%).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen inhibition is fatal to the active Pd(0) species.
-
Solvent Addition: Add degassed THF (4 mL) via syringe.
-
Base Addition: Add degassed 0.5 M aqueous
(4 mL) via syringe.-
Why Phosphate? It provides a buffering effect that is milder than hydroxide/carbonate, reducing base-catalyzed hydrolysis of the C-B bond.
-
-
Reaction: Stir vigorously at 40°C .
-
Monitoring: Check HPLC/TLC at 30 minutes. If the starting halide is consumed, stop immediately. Do not "cook" the reaction overnight.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate.
Experimental Workflow Diagram
Figure 2: Optimized Experimental Workflow for Lab-Scale Synthesis.
Conclusion
For the coupling of This compound , the choice of catalyst is not merely about yield—it is about kinetic dominance .
-
Avoid
entirely; the reaction is too slow to outcompete the rapid protodeboronation caused by the fluorinated ring. -
Use
for large-scale, cost-sensitive manufacturing where yield losses of 10-15% are acceptable trade-offs for catalyst cost. -
Select XPhos Pd G3 for discovery chemistry and high-value synthesis. Its ability to drive the reaction to completion at low temperatures (40°C) preserves the fragile C-B bond, resulting in the highest isolated yields and cleanest reaction profiles.
References
-
Mechanistic Studies on Transmetalation
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction. Science.
-
Protodeboronation Kinetics
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[1]
-
-
Buchwald Precatalyst Development
- Bruno, N. C., et al. (2013).
-
XPhos Pd G3 Application
- Harris, M. R., et al. (2013). Air- and Moisture-Stable Pd(0) Precatalysts for Cross-Coupling. Journal of Organic Chemistry.
-
Industrial Scale Considerations (Pd-dppf)
- Schlienger, N., et al. (2000). Scale-up of the Suzuki Coupling Reaction. Organic Process Research & Development.
Sources
A Comparative Guide to HPLC Analysis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the precise monitoring of reaction progress and the purity of intermediates are critical. 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane is a key building block in many synthetic pathways, and its accurate analysis is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and its reaction mixtures, offering insights into overcoming common analytical challenges and presenting alternative analytical strategies.
The Analytical Challenge: Stability and Detection of a Key Intermediate
The analysis of this compound presents a dual challenge inherent to many boronic acid derivatives: susceptibility to hydrolysis and a lack of a strong chromophore for straightforward UV detection. The central boron atom is Lewis acidic, making the dioxaborinane ring prone to cleavage in the presence of nucleophiles like water, which is a common component of reversed-phase HPLC mobile phases. This on-column degradation can lead to inaccurate quantification and the appearance of artifact peaks, compromising the integrity of the analytical data.[1][2]
Comparative Analysis of HPLC Methodologies
To address these challenges, several HPLC strategies can be employed. The selection of the optimal method depends on the specific requirements of the analysis, such as the need for stability-indicating assays, high throughput, or compatibility with mass spectrometry.
Method 1: Reversed-Phase HPLC with Low Silanol Activity Columns
This approach directly tackles the issue of on-column hydrolysis by utilizing stationary phases with minimal residual silanol groups.
Causality Behind Experimental Choices: Standard silica-based C18 columns can have acidic silanol groups on their surface that catalyze the hydrolysis of the boronic ester.[3] Columns with low silanol activity, such as those with extensive end-capping or based on hybrid particle technology, create a more inert surface, significantly reducing the potential for on-column degradation.[1][4] The choice of an aprotic organic solvent like acetonitrile as the primary component of the mobile phase and as the sample diluent further minimizes the presence of water, thereby preserving the integrity of the analyte.[5]
Experimental Protocol: RP-HPLC with a Low Silanol C18 Column
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol column)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: 70% A to 95% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm and 265 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile
Trustworthiness: This method's reliability stems from the direct mitigation of the primary degradation pathway. By minimizing contact with active silanol groups and water, the observed chromatographic profile is a more accurate representation of the sample's composition. Validation of this method should include a forced degradation study to confirm that the method can separate the intact dioxaborinane from its hydrolysis product (2,4-difluorophenylboronic acid) and other potential process impurities.[6][7]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC presents an alternative chromatographic mode that is well-suited for polar compounds and can circumvent the hydrolysis issue.
Causality Behind Experimental Choices: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2] This high organic content is the key to preventing the on-column hydrolysis of boronic esters. The polar nature of the hydrolysis product, 2,4-difluorophenylboronic acid, also makes it amenable to retention and separation in HILIC mode, allowing for the simultaneous analysis of the parent compound and its degradant.[2]
Experimental Protocol: HILIC
-
Column: ZIC-cHILIC, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 6.8
-
Gradient: 95% A to 70% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 225 nm and 265 nm, and/or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile
Trustworthiness: The high organic content of the mobile phase in HILIC provides a protective environment for the hydrolytically sensitive dioxaborinane. This method is inherently stability-indicating as it can effectively separate the polar boronic acid from the less polar ester. The compatibility of HILIC mobile phases with mass spectrometry facilitates peak identification and characterization.
Data Presentation: Comparison of HPLC Method Performance
| Parameter | Method 1: RP-HPLC (Low Silanol) | Method 2: HILIC | Alternative: GC-MS |
| Principle | Separation based on hydrophobicity on a non-polar stationary phase. | Separation based on partitioning between a polar stationary phase and a high organic content mobile phase. | Separation based on volatility and mass-to-charge ratio after derivatization. |
| Key Advantage | Direct analysis with good resolution for the parent compound and related non-polar impurities. | Excellent for preventing on-column hydrolysis and for the simultaneous analysis of polar and non-polar species. | High sensitivity and selectivity, suitable for trace analysis and impurity identification. |
| Primary Limitation | Potential for some on-column hydrolysis, even with low-silanol columns. | May have lower retention for very non-polar impurities. | Requires derivatization, which adds a step to the sample preparation and can introduce variability. |
| Typical Column | Waters XTerra MS C18 or equivalent | ZIC-cHILIC or equivalent | DB-5ms or equivalent |
| Common Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Aqueous buffer gradient | Helium carrier gas |
| Detection | UV, PDA, MS | UV, PDA, MS | Mass Spectrometry (MS) |
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For orthogonal verification and for the analysis of volatile impurities, GC-MS offers a powerful alternative.
Causality Behind Experimental Choices: Due to the low volatility of this compound and its potential thermal lability, a derivatization step is typically required before GC-MS analysis. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-trimethylsilylimidazole, can be used to convert the compound into a more volatile and thermally stable derivative.[8] This allows for separation by gas chromatography and subsequent identification and quantification by mass spectrometry.
Experimental Protocol: GC-MS with Silylation
-
Derivatization: To 1 mg of the reaction mixture sample, add 100 µL of acetonitrile and 100 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.
-
GC Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (10:1)
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-500.
Trustworthiness: GC-MS provides a highly selective and sensitive analysis. The mass spectrum provides structural information that can be used to confirm the identity of the main component and to identify unknown impurities. The use of an internal standard can correct for variations in the derivatization and injection processes, leading to highly reproducible quantitative results.[9]
Visualizing the Analytical Workflow
Caption: Workflow for the analysis of this compound reaction mixtures.
Conclusion and Recommendations
The choice of the analytical method for this compound reaction mixtures is dictated by the specific analytical goals.
-
For routine in-process control where the primary goal is to monitor the consumption of the starting material and the formation of the main product, a Reversed-Phase HPLC method with a low silanol activity column offers a robust and straightforward approach.
-
When a comprehensive understanding of the impurity profile is required, particularly for stability-indicating assays where the hydrolysis product must be accurately quantified, HILIC is the superior choice due to its ability to prevent on-column degradation and effectively separate polar and non-polar compounds.
-
GC-MS serves as an excellent orthogonal technique for method validation, impurity identification, and for the analysis of volatile components in the reaction mixture.
It is strongly recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose.[6][10][11] A thorough understanding of the chemistry of boronic esters and the principles of the different chromatographic techniques will empower researchers to select and develop the most appropriate analytical method for their specific needs.
References
- Gore, M. G., & Dabhade, P. S. (2016). RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF AZELNIDIPINE. International Journal of Pharmaceutical Sciences and Research, 7(12), 5111-14.
- Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (2023).
- Development and validation of the RP-HPLC method for quantification of tavaborole. (2024). RSC Advances.
- Agrawal, V. P., Desai, S. S., & Jani, G. K. (2016). Development of RP-HPLC Method for Simultaneous Estimation of Brimonidine Tartrate and Brinzolamide in Ophthalmic Dosage Form Using Quality by Design Approach. Eurasian Journal of Analytical Chemistry, 11(2), 63-78.
- Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. (2024). Biomedical and Pharmacology Journal.
- Kumar, A., Ng, T. Y. T., Malhotra, S., Gruenhagen, J. A., & Wigman, L. S. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- Zhong, Q., Ngim, K., Sun, M., Li, J., Deese, A., & Chetwyn, N. P. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
- A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. (2014).
- Boronic acids protecting groups with standard deprotecting conditions. (n.d.).
- Hydrolysis of 2,4-dithiophenobarbital. (n.d.).
- Photoinduced deprotection of masked boronic acids enables light-triggered polycondens
- GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. (2025).
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.). Hindawi.
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. (2025).
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (n.d.).
- A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. (2025).
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar.
- Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor. (2021).
- Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023).
- Understanding the Compatibility of Fluoride-Based Radiopharmaceutical Reaction Solutions and PDMS. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane and its Alternatives
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an in-depth technical comparison of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane, a stable and effective reagent, with its common alternatives in the context of palladium-catalyzed cross-coupling reactions. Our focus is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Challenge of Fluorinated Arylboronic Reagents
The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[3] Consequently, the 2,4-difluorophenyl moiety is a highly sought-after structural motif in drug discovery.[4] However, the corresponding 2,4-difluorophenylboronic acid is notoriously prone to protodeboronation under the basic conditions typically required for the Suzuki-Miyaura reaction. This deleterious side reaction, where the carbon-boron bond is cleaved by a proton source, leads to reduced yields and the formation of undesired byproducts. To circumvent this issue, various protecting groups for the boronic acid have been developed, leading to a range of alternative reagents.
Comparative Analysis of Boron Reagents
The performance of a Suzuki-Miyaura cross-coupling reaction is intricately linked to the nature of the boronic acid derivative employed. Here, we compare this compound with its principal counterparts: the parent boronic acid, the pinacol ester, the trifluoroborate salt, and the MIDA ester.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| 2-(2,4-Difluorophenyl)boronic Acid | High reactivity.[5] | Prone to protodeboronation and trimerization (boroxine formation). | |
| This compound | Enhanced stability, good reactivity. | Requires synthesis from the boronic acid. | |
| 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) | High stability, commercially available. | Can exhibit lower reactivity compared to boronic acids.[5] | |
| Potassium (2,4-difluorophenyl)trifluoroborate | Highly stable, crystalline solid. | Often requires specific activation conditions (e.g., aqueous base).[6] | |
| This compound-N-methyliminodiacetic acid (MIDA) Ester | Exceptionally stable, allows for slow release of the boronic acid. | Requires an additional deprotection step. |
Experimental Cross-Validation
To provide a clear, evidence-based comparison, we turn to experimental data from the literature. While a single study directly comparing all these reagents under identical conditions is elusive, we can synthesize a comparative overview from various sources, keeping in mind that reaction conditions can significantly influence outcomes.
A study on nickel-catalyzed Suzuki-Miyaura reactions with aryl mesylates and sulfamates provides valuable insights into the relative reactivity of different boron nucleophiles.[6] Although the catalyst differs, the general trends in reactivity can often be extrapolated to palladium-catalyzed systems. The study found that arylboronic acids were the most reactive, followed by neopentylglycolboronate (structurally similar to the 1,3,2-dioxaborinane), with pinacol boronate being less efficient in the absence of water.[6] Potassium trifluoroborates showed good reactivity but required the presence of water.[6]
In a palladium-catalyzed system for the synthesis of diflunisal, 2,4-difluorophenylboronic acid was successfully coupled with 5-bromosalicylic acid in a DMF/water solvent system with K₂CO₃ as the base, achieving a high yield of 98% under sonication.[7][8] This demonstrates that under optimized conditions, the parent boronic acid can be highly effective.
The choice of protecting group can also influence the rate of transmetalation, a key step in the catalytic cycle. A detailed investigation into the role of boronic esters in the Suzuki-Miyaura reaction revealed that electron-rich esters, such as those derived from simple glycols, can lead to a significant rate increase compared to the boronic acid itself.[9] This suggests that the 1,3-propanediol backbone of the dioxaborinane may not only enhance stability but also favorably modulate reactivity.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of the key boron reagent and a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol is adapted from standard procedures for the formation of boronic esters.
Materials:
-
2,4-Difluorophenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-difluorophenylboronic acid (1.0 eq), 1,3-propanediol (1.1 eq), and toluene.
-
Heat the mixture to reflux and allow the water to be removed azeotropically.
-
Monitor the reaction by TLC or GC-MS until all the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can often be used without further purification. If necessary, purification can be achieved by chromatography on silica gel.
Causality Behind Experimental Choices:
-
1,3-Propanediol: The use of a slight excess of the diol ensures complete conversion of the boronic acid.
-
Toluene and Dean-Stark Apparatus: This setup is crucial for the efficient removal of water, which drives the equilibrium of the esterification reaction towards the product.
-
Anhydrous Conditions: While the final product is more stable to water than the boronic acid, the synthesis itself should be performed under anhydrous conditions to maximize yield.
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Boron Reagent: A slight excess of the dioxaborinane is used to ensure complete consumption of the potentially more valuable aryl halide.
-
Palladium Catalyst and Base: The choice of catalyst and base is crucial and often needs to be optimized for a specific substrate pair. Phosphine-based palladium catalysts are commonly employed for their stability.[1] The base is required to activate the boronic acid derivative for transmetalation.[10]
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, performing the reaction under an inert atmosphere is essential to prevent catalyst degradation.
-
Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.
Visualizing the Workflow and Rationale
To better illustrate the decision-making process and the underlying chemical principles, the following diagrams are provided.
Decision Tree for Boron Reagent Selection
Caption: Decision tree for selecting the appropriate boron reagent.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Future Perspectives
The selection of the appropriate boronic acid derivative is a critical decision in the planning and execution of a Suzuki-Miyaura cross-coupling reaction. While the parent 2,4-difluorophenylboronic acid can be highly effective under optimized conditions, its instability presents a significant challenge. This compound emerges as a robust alternative, offering a balance of enhanced stability and good reactivity. For applications requiring exceptional stability or controlled release of the active boron species, pinacol esters, trifluoroborate salts, and MIDA esters represent valuable tools in the synthetic chemist's arsenal.
The future of this field will likely focus on the development of even more stable and reactive boronic acid surrogates, as well as more efficient and versatile catalyst systems that can operate under milder conditions and tolerate a broader range of functional groups. As our understanding of the intricate mechanism of the Suzuki-Miyaura reaction deepens, so too will our ability to design and implement more effective and reliable synthetic strategies.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Suzuki-Miyaura Cross-Coupling of Pyridine- and Pyrimidine-MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates: Another Branch of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 45(5), 842–853. [Link]
-
Cravotto, G., Beggiato, M., Penoni, A., Palmisano, G., Tollari, S., & Cintas, P. (2005). Sonochemical Suzuki polycondensation of 2,7-dibromo-9,9-dioctylfluorene. Tetrahedron Letters, 46(13), 2267–2270. [Link]
-
Miyaura, N. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
MDPI. (n.d.). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
PubMed Central (PMC). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PubMed. (n.d.). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]
-
ACS Omega. (n.d.). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
